Cholesterol-d1
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-BQPALTLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cholesterol-d1: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cholesterol-d1, a deuterated analog of cholesterol, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in cholesterol quantification by gas chromatography-mass spectrometry (GC-MS).
Core Concepts: The Role of Deuterated Standards
In quantitative analysis, particularly in mass spectrometry, internal standards are crucial for achieving accurate and precise results. An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterated standards, such as this compound, serve this purpose excellently. By adding a known amount of the deuterated standard to a sample, variations that can occur during sample preparation, extraction, and analysis can be normalized, leading to more reliable quantification of the endogenous analyte.
Chemical Properties of this compound
The introduction of a single deuterium atom in this compound results in a negligible change in its bulk physicochemical properties compared to its non-deuterated counterpart, cholesterol. Therefore, the properties of cholesterol serve as a very close approximation for this compound.
| Property | Value | Source |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | [1] |
| Molecular Formula | C₂₇H₄₅DO | [1] |
| Molecular Weight | 387.7 g/mol | [1] |
| Appearance | White or faintly yellow crystalline solid | [2][3] |
| Melting Point | 148-150 °C | [4][5] |
| Boiling Point | 360 °C | [4][5] |
| Density | 1.052 g/cm³ | [4][5] |
| Solubility in Water | 1.8 mg/L at 30 °C | [4][5] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, ether, hexane | [4][5] |
Experimental Protocol: Quantification of Total Cholesterol in Human Serum using GC-MS with this compound as an Internal Standard
This protocol describes a typical workflow for the quantification of total cholesterol in a biological matrix, such as human serum, using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This method is based on the principle of isotope dilution mass spectrometry.
Materials and Reagents
-
This compound (Internal Standard)
-
Human Serum Sample
-
Potassium Hydroxide (KOH) solution in methanol (e.g., 0.5 N)
-
Hexane
-
Deionized Water
-
Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl Acetate
-
Calibration standards of unlabeled cholesterol
Procedure
-
Sample Preparation and Internal Standard Spiking:
-
Thaw the human serum sample at room temperature.
-
In a glass tube, add a precise volume of the serum sample (e.g., 50 µL).
-
Add a known amount of this compound solution in a suitable solvent (e.g., ethanol) to the serum sample. The amount should be chosen to yield a peak area ratio of analyte to internal standard close to unity.
-
-
Saponification (Hydrolysis of Cholesteryl Esters):
-
To release free cholesterol from its esterified form, add the methanolic KOH solution to the sample (e.g., 500 µL).
-
Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 20 minutes) to ensure complete hydrolysis.
-
-
Extraction of Sterols:
-
After saponification, add deionized water and an extraction solvent like hexane to the tube.
-
Vortex vigorously to ensure thorough mixing and extraction of the sterols into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer (containing the cholesterol and this compound) to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add the derivatizing agent (e.g., 60 µL of BSTFA + 1% TMCS) to convert the hydroxyl group of cholesterol and this compound into their more volatile trimethylsilyl (TMS) ethers.
-
Incubate the mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 1 hour) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the cholesterol-TMS ether from other components.
-
Mass Spectrometry (MS) Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of the TMS derivatives of cholesterol and this compound. For the cholesterol-TMS ether, characteristic ions would be monitored, and for the this compound-TMS ether, the corresponding ions with a mass shift of +1 would be monitored.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of unlabeled cholesterol and a constant concentration of this compound.
-
Plot the ratio of the peak area of the analyte (cholesterol) to the peak area of the internal standard (this compound) against the concentration of the cholesterol standards.
-
Determine the concentration of cholesterol in the unknown serum sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
Experimental Workflow for Cholesterol Quantification
Caption: Workflow for Cholesterol Quantification using GC-MS.
Signaling Pathway: Cholesterol Biosynthesis
While this compound is an exogenous compound used for analytical purposes, understanding the endogenous synthesis of cholesterol is fundamental for researchers in this field. The following diagram illustrates a simplified pathway of cholesterol biosynthesis, highlighting the rate-limiting step.
Caption: Simplified Cholesterol Biosynthesis Pathway.
References
- 1. Cholesterol-3-D1 | C27H46O | CID 53899288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure of cholesterol: What it is, function, and types [medicalnewstoday.com]
- 3. Cholesterol | Chemical Compound | Britannica [britannica.com]
- 4. byjus.com [byjus.com]
- 5. Cholesterol: Structure, Properties & Role in the Body [vedantu.com]
Synthesis and Isotopic Purity of Cholesterol-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity analysis of Cholesterol-d1. Deuterated cholesterol is an invaluable tool in various research applications, including metabolic studies, drug development, and as an internal standard in mass spectrometry-based quantification. This document outlines detailed methodologies for both chemical and biosynthetic production, robust analytical protocols for quality control, and contextualizes its application in relevant biological pathways.
Synthesis of this compound
This compound can be synthesized through both chemical and biosynthetic approaches. The choice of method depends on the desired isotopic purity, yield, and the specific position of the deuterium label.
Chemical Synthesis
Chemical synthesis offers a direct and controlled method for introducing a deuterium atom at a specific position in the cholesterol molecule. A common strategy involves the reduction of a suitable precursor, such as cholest-4-en-3-one, with a deuterium source.
Experimental Protocol: Chemical Synthesis of this compound
This protocol describes a two-step synthesis of this compound from cholest-4-en-3-one.
Step 1: Reduction of Cholest-4-en-3-one to [4-D]Cholest-4-en-3-one
-
Materials: Cholest-4-en-3-one, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether, anhydrous workup reagents.
-
Procedure:
-
Dissolve cholest-4-en-3-one in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum deuteride in anhydrous diethyl ether to the cooled solution with stirring.
-
Allow the reaction to proceed for 2-4 hours at 0°C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the sequential addition of water and 15% sodium hydroxide solution, followed by more water, while maintaining the temperature at 0°C.
-
Filter the resulting mixture to remove the aluminum salts and wash the precipitate with diethyl ether.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude [4-D]Cholest-4-en-3-one.
-
Step 2: Reduction of [4-D]Cholest-4-en-3-one to this compound
-
Materials: Crude [4-D]Cholest-4-en-3-one from Step 1, sodium borohydride (NaBH₄), ethanol.
-
Procedure:
-
Dissolve the crude [4-D]Cholest-4-en-3-one in ethanol.
-
Cool the solution to 0°C.
-
Add sodium borohydride portion-wise to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench the excess sodium borohydride.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude this compound.
-
Purification:
The crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from methanol or ethanol to yield the final product of high purity.
Biosynthetic Production
Biosynthesis provides a method for producing uniformly deuterated cholesterol by culturing microorganisms in a deuterium-enriched medium. This approach is particularly useful for generating highly deuterated cholesterol for applications in neutron scattering.
Experimental Protocol: Biosynthetic Production of Deuterated Cholesterol
This protocol outlines the general steps for producing deuterated cholesterol using a suitable yeast strain (e.g., Pichia pastoris).
-
Materials: Genetically engineered yeast strain capable of high-level cholesterol production, deuterated minimal medium (containing D₂O and a deuterated carbon source like d8-glycerol), sterile culture flasks or bioreactor.
-
Procedure:
-
Prepare a seed culture of the yeast in a standard, non-deuterated medium.
-
Inoculate the deuterated minimal medium with the seed culture.
-
Incubate the culture under optimized conditions of temperature, pH, and aeration. For a bioreactor, a fed-batch strategy with the deuterated carbon source can be employed to maximize yield.
-
Monitor cell growth and cholesterol production over time.
-
After an appropriate incubation period (typically several days), harvest the yeast cells by centrifugation.
-
Lyse the cells to release the intracellular contents.
-
Extract the total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).
-
Purify the deuterated cholesterol from the lipid extract using column chromatography and recrystallization.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and analysis of this compound.
Table 1: Synthesis and Purification of this compound
| Parameter | Chemical Synthesis | Biosynthetic Production |
| Starting Material | Cholest-4-en-3-one | Deuterated minimal medium |
| Typical Yield | 60-75% | 5-10 mg/L of culture |
| Purification Method | Silica Gel Chromatography, Recrystallization | Column Chromatography, Recrystallization |
| Final Purity | >98% (Chemical) | >95% (Chemical) |
Table 2: Isotopic Purity Analysis of this compound
| Analytical Method | Parameter Measured | Typical Value |
| Mass Spectrometry | Isotopic Enrichment (%D1) | >98% |
| M+1/M+0 Ratio | Consistent with >98% D1 | |
| ¹H NMR Spectroscopy | Reduction of signal intensity at deuterated position | >95% |
| Integration comparison with non-deuterated standard | Confirms deuterium incorporation |
Isotopic Purity Analysis
Accurate determination of the isotopic purity of this compound is crucial for its intended applications. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique for determining the isotopic enrichment of a labeled compound. Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the analysis of cholesterol.
Experimental Protocol: Isotopic Purity by GC-MS
-
Sample Preparation:
-
Derivatize the this compound sample to a more volatile form, typically as a trimethylsilyl (TMS) ether, by reacting with a silylating agent (e.g., BSTFA with 1% TMCS).
-
Prepare a series of calibration standards of known isotopic enrichment by mixing unlabeled cholesterol with the this compound sample.
-
-
GC-MS Analysis:
-
Inject the derivatized sample and calibration standards onto a suitable GC column (e.g., a capillary column with a non-polar stationary phase).
-
Use a temperature program that allows for the separation of cholesterol-TMS from any impurities.
-
Set the mass spectrometer to operate in electron ionization (EI) mode and monitor the molecular ion region of cholesterol-TMS (m/z 458 for unlabeled, m/z 459 for this compound-TMS).
-
-
Data Analysis:
-
Determine the ion intensity ratios of the M+1 and M+0 peaks for the sample and each calibration standard.
-
Construct a calibration curve by plotting the known isotopic enrichment of the standards against their measured ion intensity ratios.
-
Calculate the isotopic purity of the this compound sample by interpolating its ion intensity ratio on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy can be used to confirm the position of the deuterium label and to estimate the isotopic purity by observing the reduction in the signal intensity of the proton at the deuterated position.
Experimental Protocol: Isotopic Purity by ¹H NMR
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample and an equal amount of a non-deuterated cholesterol standard in a deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration for quantitative comparison.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum of both the this compound sample and the non-deuterated standard under identical experimental conditions (e.g., number of scans, relaxation delay).
-
Identify the proton signal corresponding to the position of deuteration in the cholesterol spectrum.
-
-
Data Analysis:
-
Integrate the area of the signal corresponding to the proton at the deuterated position in both spectra.
-
Compare the integral of this signal in the this compound spectrum to that in the non-deuterated cholesterol spectrum.
-
The percentage reduction in the signal integral for the this compound sample corresponds to its isotopic purity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for this compound production and quality control.
De Novo Cholesterol Biosynthesis Pathway
The de novo synthesis of cholesterol in animal cells follows the mevalonate pathway. Understanding this pathway is essential for designing biosynthetic labeling strategies.
Caption: Simplified de novo cholesterol biosynthesis (Mevalonate Pathway).
Cholesterol Homeostasis and LXR Signaling
This compound can be used as a tracer to study cholesterol metabolism and transport, which are tightly regulated by signaling pathways such as the Liver X Receptor (LXR) pathway.
Caption: LXR signaling pathway in cholesterol homeostasis.
Commercial Suppliers and Availability of Cholesterol-d1 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Cholesterol-d1, a deuterated variant of cholesterol, for research purposes. It includes a summary of suppliers, product specifications, and detailed experimental protocols for its application in metabolic studies. This guide is intended to assist researchers in sourcing this compound and effectively incorporating it into their experimental designs.
Introduction to this compound
This compound is a stable isotope-labeled form of cholesterol where one hydrogen atom has been replaced by its heavier isotope, deuterium. This isotopic substitution makes it a valuable tool in a variety of research applications, particularly in studies involving mass spectrometry. The key advantage of using this compound is that it is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass. This property allows it to be used as an internal standard for accurate quantification of cholesterol in biological samples and as a tracer to study the dynamics of cholesterol metabolism, transport, and biosynthesis in vivo and in vitro.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer this compound and other deuterated cholesterol analogs for research use. The following tables summarize the availability and key specifications from several prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Purity | CAS Number |
| MedchemExpress | This compound | HY-N0322S7 | 99.29% | 51467-57-3 |
| Cambridge Isotope Laboratories, Inc. | CHOLESTEROL (3-D1, 97%) | DLM-1831-PK | 97% | 57-88-5 (unlabeled) |
| Santa Cruz Biotechnology, Inc. | 20α-Hydroxy Cholesterol-d7 | sc-219431 | - | - |
| Cayman Chemical | Cholesterol-d6 | 25265 | ≥99% deuterated forms (d1-d6) | 60816-17-3 |
| Avanti Polar Lipids (dist. by Fisher Scientific) | DEUTERATED CHOLESTEROL | 83199-47-7 | >99% | 83199-47-7 |
Table 2: Common Specifications of Research-Grade this compound
| Specification | Typical Value | Notes |
| Chemical Formula | C₂₇H₄₅DO | May vary slightly based on the position of deuteration. |
| Molecular Weight | ~387.66 g/mol | |
| Physical Form | Solid (crystalline powder) | |
| Solubility | Soluble in chloroform, ethanol, and other organic solvents.[1] | Practically insoluble in water. |
| Storage Conditions | -20°C | Protect from light and moisture. |
| Purity | ≥97% | Isotopic and chemical purity are both important considerations. |
Experimental Applications and Protocols
This compound is primarily utilized in mass spectrometry-based applications to study cholesterol dynamics. Below are detailed protocols for its common uses.
Internal Standard for Cholesterol Quantification by Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying molecules in complex mixtures. By adding a known amount of a stable isotope-labeled internal standard (like this compound) to a sample, the concentration of the endogenous analyte can be precisely determined by measuring the ratio of the labeled to unlabeled compound.
Experimental Protocol:
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of this compound solution of known concentration. The amount of internal standard added should be comparable to the expected amount of endogenous cholesterol.
-
Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure. This involves partitioning the lipids into an organic solvent phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Derivatization (for GC-MS):
-
To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS), the extracted lipids are often derivatized. A common method is silylation, which converts the hydroxyl group of cholesterol to a trimethylsilyl (TMS) ether.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the dried lipid extract and incubate at 60-80°C for 30-60 minutes.
-
Evaporate the excess derivatizing agent under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
LC-MS/MS Analysis:
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is often not required.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
-
Inject the sample onto an appropriate LC column (e.g., C18) to separate cholesterol from other lipids.
-
The eluent is introduced into the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both endogenous cholesterol and this compound.
-
In Selected Ion Monitoring (SIM) for GC-MS or Selected Reaction Monitoring (SRM) for LC-MS/MS, the instrument will specifically detect the molecular ions or characteristic fragment ions of both analytes.
-
The ratio of the peak areas of this compound to endogenous cholesterol is determined.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of unlabeled cholesterol spiked with the same amount of this compound as the samples.
-
The concentration of cholesterol in the original sample is calculated by comparing the peak area ratio of the sample to the calibration curve.
-
Tracer for Cholesterol Efflux and Uptake Studies
This compound can be used to trace the movement of cholesterol into and out of cells, providing insights into cholesterol transport mechanisms.
Experimental Protocol for Cholesterol Efflux:
-
Cell Labeling:
-
Culture cells (e.g., macrophages) to the desired confluency in multi-well plates.
-
Incubate the cells with a medium containing this compound for a specified period (e.g., 24-48 hours) to allow for its incorporation into cellular cholesterol pools.
-
Wash the cells with a serum-free medium to remove excess unincorporated this compound.
-
-
Efflux Assay:
-
Add a medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL), to the labeled cells.
-
Incubate for a defined period (e.g., 4-24 hours) to allow for the efflux of this compound from the cells to the acceptor in the medium.
-
-
Sample Collection and Analysis:
-
Collect the medium and lyse the cells.
-
Extract lipids from both the medium and the cell lysates as described in the protocol for isotope dilution mass spectrometry.
-
Quantify the amount of this compound in both the medium and the cells using GC-MS or LC-MS/MS.
-
-
Calculation of Cholesterol Efflux:
-
Cholesterol efflux is typically expressed as the percentage of the labeled cholesterol that has moved from the cells to the medium: % Efflux = [this compound in medium / (this compound in medium + this compound in cells)] x 100
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental pathways and workflows relevant to the application of this compound in research.
Caption: Simplified Cholesterol Biosynthesis Pathway.
Caption: Lipidomics Workflow for Cholesterol Quantification.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cholesterol-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, a vital lipid molecule, plays a crucial role in maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones, bile acids, and vitamin D.[1] Its quantification is paramount in various fields, from clinical diagnostics to drug development. Isotope dilution mass spectrometry (ID-MS) is a gold-standard technique for the accurate quantification of cholesterol, often employing deuterated internal standards to correct for analytical variability.[2] This guide provides a detailed examination of the mass spectrometric behavior of Cholesterol-d1, a singly deuterated isotopologue of cholesterol.
While comprehensive fragmentation data for heavily deuterated cholesterol species like Cholesterol-d7 are available, specific experimental data for this compound is less prevalent in published literature.[2] This document, therefore, presents a theoretical yet expertly informed guide to the fragmentation pattern of this compound. The insights provided are based on the well-established fragmentation pathways of unlabeled cholesterol and consider the most probable location of the deuterium atom at the 3-alpha position, as suggested by related spectroscopic studies. This guide will equip researchers with the foundational knowledge to predict, identify, and interpret the mass spectral data of this compound.
Predicted Mass Spectrometry Fragmentation of Cholesterol-3α-d1
The fragmentation of this compound is highly dependent on the ionization technique employed. Electron Ionization (EI) typically used with Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), commonly coupled with Liquid Chromatography (LC-MS), will induce different fragmentation pathways. For GC-MS analysis, cholesterol is often derivatized, for instance, to its trimethylsilyl (TMS) ether, to enhance its volatility.[3]
Electron Ionization (EI) Fragmentation
In EI-MS, cholesterol undergoes fragmentation to produce a characteristic pattern of ions. The molecular ion (M•+) of unlabeled cholesterol is observed at m/z 386.[4] For this compound, this molecular ion is expected at m/z 387 . Key fragmentation pathways for unlabeled cholesterol include the loss of a methyl group ([M-15]⁺) and the loss of a water molecule ([M-18]•+).
For Cholesterol-3α-d1, the deuterium is located on the carbon bearing the hydroxyl group. The loss of water can occur through two mechanisms: the elimination of H₂O or HDO. The relative prominence of these losses would provide insight into the fragmentation mechanism. However, the loss of the hydroxyl group and a hydrogen from the steroid backbone is a complex process. A significant fragmentation pathway for cholesterol under EI is the cleavage of the C-1/C-10 and C-4/C-5 bonds, leading to the elimination of the A-ring.
Predicted Major Fragment Ions of Cholesterol-3α-d1 (as TMS derivative) under EI-MS:
| Fragment Ion Description | Predicted m/z for this compound (TMS) | Predicted m/z for Cholesterol (TMS) | Notes |
| Molecular Ion [M]•+ | 459 | 458 | Shift of +1 due to deuterium. |
| Loss of Methyl Group [M-CH₃]⁺ | 444 | 443 | Fragmentation of the TMS group or steroid backbone. |
| Loss of Trimethylsilanol [M-TMSOH]⁺ | 369 | 368 | Common loss from TMS-derivatized sterols. |
| Fragment from D-ring cleavage | 329 | 329 | This fragment does not contain the deuterium from the 3-position. |
| TMS-related ion | 73 | 73 | Si(CH₃)₃⁺ ion, characteristic of TMS derivatives. |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Fragmentation
Free cholesterol is not readily ionized by ESI due to its nonpolar nature.[1][2] Therefore, it is often derivatized or analyzed as a cholesteryl ester. In APCI-MS or after derivatization for ESI-MS, cholesterol typically loses a molecule of water to form a protonated cholestadiene ion at m/z 369.[5]
For Cholesterol-3α-d1, the precursor ion would be the protonated molecule [M+H]⁺ at m/z 388 . The subsequent loss of water could either be as H₂O, retaining the deuterium and resulting in a fragment at m/z 370 , or as HDO, losing the deuterium and resulting in a fragment at m/z 369 . The predominant loss will depend on the intricacies of the fragmentation mechanism. It is plausible that both losses occur, leading to two distinct fragment ions. Further fragmentation of these ions would involve cleavages within the steroid ring structure.
Predicted Major Fragment Ions of Cholesterol-3α-d1 under ESI-MS/MS or APCI-MS/MS:
| Precursor Ion (m/z) | Fragment Ion Description | Predicted Fragment Ion (m/z) | Notes |
| 388 [M+H]⁺ | Loss of Water [M+H-H₂O]⁺ | 370 | Deuterium is retained. |
| 388 [M+H]⁺ | Loss of Deuterated Water [M+H-HDO]⁺ | 369 | Deuterium is lost. |
| 370/369 | Further fragmentation | Various | Cleavage of the steroid rings. |
Experimental Protocols
The following are generalized protocols for the analysis of cholesterol by GC-MS and LC-MS/MS, which can be adapted for this compound.
Sample Preparation for GC-MS Analysis
-
Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification (Optional): To analyze total cholesterol (free and esterified), the lipid extract is saponified using a strong base (e.g., KOH in ethanol) to hydrolyze the cholesteryl esters to free cholesterol.
-
Derivatization: The hydroxyl group of cholesterol is derivatized to increase its volatility for GC analysis. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether of cholesterol.[3]
GC-MS Method
-
Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of cholesterol from other sample components.
-
Injector: Splitless injection is typically used for trace analysis.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode to identify all ions or in selected ion monitoring (SIM) mode for targeted quantification.
Sample Preparation for LC-MS/MS Analysis
-
Lipid Extraction: Similar to GC-MS, lipids are extracted using an appropriate solvent mixture.
-
Derivatization (Optional but often necessary for ESI): To improve ionization efficiency in ESI, the hydroxyl group of cholesterol can be derivatized to introduce a charged moiety.
LC-MS/MS Method
-
Liquid Chromatograph: A reverse-phase C18 column is commonly used for the separation of cholesterol and its esters.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium acetate or formic acid to promote ionization.
-
Mass Spectrometer: Equipped with an ESI or APCI source. Analysis is typically performed in positive ion mode.
-
MS/MS Analysis: Collision-induced dissociation (CID) is used to fragment the precursor ion of this compound. The instrument can be operated in product ion scan mode to identify all fragments or in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
Visualizations
Predicted EI Fragmentation Pathway of Cholesterol-3α-d1 (TMS Derivative)
References
- 1. scienceopen.com [scienceopen.com]
- 2. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Cholesterol-d1 as a Tracer in Lipid Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipid metabolism, understanding the dynamic processes of cholesterol synthesis, absorption, and transport is paramount for elucidating the pathophysiology of numerous metabolic diseases and for the development of effective therapeutics. Stable isotope tracers have emerged as a powerful and safe tool for in vivo kinetic studies in humans, supplanting the use of radioactive isotopes. Among these, deuterated cholesterol, and specifically Cholesterol-d1, serves as a valuable tracer to quantitatively assess key metabolic pathways. This technical guide provides a comprehensive overview of the application of this compound in lipid metabolism research, detailing experimental protocols, data interpretation, and the visualization of relevant biological and experimental workflows. While this compound is a valid tracer, it is noteworthy that more heavily deuterated cholesterol species (e.g., d5, d7) are more commonly utilized in contemporary studies due to a greater mass shift, which can facilitate easier detection by mass spectrometry. The principles and methodologies described herein are largely applicable to these other deuterated forms as well.
Core Applications of Deuterated Cholesterol Tracers
The primary applications of deuterated cholesterol tracers in lipid metabolism studies include the quantification of:
-
Cholesterol Absorption: By administering an oral dose of deuterated cholesterol and measuring its appearance in the plasma, researchers can calculate the efficiency of intestinal cholesterol absorption. This is crucial for understanding the impact of diet, genetic factors, and pharmacological interventions on cholesterol uptake.
-
Cholesterol Synthesis: While the administration of deuterated water (D₂O) is a more direct method for measuring de novo cholesterol synthesis, studies involving deuterated cholesterol can provide insights into the turnover and fate of newly synthesized cholesterol.
-
Lipoprotein Kinetics: By tracing the movement of deuterated cholesterol through different lipoprotein fractions (e.g., VLDL, LDL, HDL), it is possible to determine the rates of lipoprotein production, conversion, and catabolism. This is fundamental to understanding dyslipidemias.
-
Reverse Cholesterol Transport (RCT): The transport of cholesterol from peripheral tissues back to the liver for excretion is a critical anti-atherogenic pathway. Deuterated cholesterol tracers can be used to study the efficiency of this process.
Quantitative Data from Stable Isotope Tracer Studies
The use of deuterated cholesterol and other stable isotope tracers has generated a wealth of quantitative data on human lipid metabolism. The following tables summarize representative findings from various studies.
Table 1: Cholesterol Absorption Rates in Humans Measured by Stable Isotope Methods
| Study Population | Tracer(s) Used | Mean Cholesterol Absorption (%) | Range (%) | Reference |
| Normal Subjects (n=94) | d5-cholesterol (oral), d6-cholesterol (IV) | 56.2 ± 12.1 | 29.0 - 80.1 | [1] |
| Adult Volunteers | ¹³C-cholesterol (IV), ²H-cholesterol (oral) | 50 - 70 | Not specified | [2][3] |
| Hypercholesterolemic Men | ¹³C-cholesterol (IV), ¹⁸O-cholesterol (oral) | 55.7 ± 6.5 | Not specified | [3] |
| Mildly Hypercholesterolemic Men | ¹³C-cholesterol (IV), ²H-cholesterol (oral) | 70.1 ± 4.2 | Not specified | [3] |
Table 2: Cholesterol Synthesis Rates in Humans Measured by Deuterated Water Incorporation
| Study Population/Condition | Mean Fractional Synthesis Rate (%/day) | Mean Absolute Synthesis Rate (mg/kg/day) | Reference |
| Healthy Subjects (n=12) | 7.8 ± 2.5 | 13.4 ± 4.3 | [4] |
| Hypocholesterolemic (Low Cholesterol Diet) | 7.1 ± 1.5 | Not specified | [5] |
| Normocholesterolemic (Low Cholesterol Diet) | 7.6 ± 1.0 | Not specified | [5] |
| Hypercholesterolemic (Low Cholesterol Diet) | 6.3 ± 0.8 | Not specified | [5] |
| Normal Subjects (post-absorptive) | 3-5% of plasma free cholesterol pool | Not specified | [6] |
Key Signaling Pathways in Cholesterol Metabolism
Understanding the molecular pathways that regulate cholesterol homeostasis is essential for interpreting data from tracer studies.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It is tightly regulated, with HMG-CoA reductase being the rate-limiting enzyme.
Reverse Cholesterol Transport (RCT) Pathway
RCT is the process by which excess cholesterol from peripheral tissues is transported to the liver for excretion, a key function of high-density lipoprotein (HDL).
Experimental Protocols
The accurate measurement of deuterated cholesterol enrichment in biological samples is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique employed for this purpose.
Experimental Workflow for a Deuterated Cholesterol Tracer Study
The following diagram outlines a typical workflow for an in vivo study using this compound to measure cholesterol absorption.
Detailed Methodology for GC-MS Analysis of this compound
1. Plasma Sample Preparation
-
Internal Standard: To a 100 µL plasma sample, add a known amount of an internal standard, such as a different deuterated cholesterol (e.g., cholesterol-d7) or a non-biological sterol (e.g., epicoprostanol).
-
Protein Precipitation and Lipid Extraction: Add 800 µL of a methanol:water (8:1) solution. Vortex the mixture for 1 minute and let it stand at 4°C for 30 minutes with occasional shaking. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a new tube. A common alternative is the Folch method using chloroform and methanol.
-
Saponification: To hydrolyze cholesteryl esters to free cholesterol, add 1 M methanolic KOH to the lipid extract and heat at 90°C for 1 hour.
-
Extraction of Non-saponifiable Lipids: After cooling, add water and extract the free cholesterol into hexane or another organic solvent. Repeat the extraction twice.
-
Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.
2. Derivatization
-
To increase the volatility of cholesterol for GC analysis, a derivatization step is necessary.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate at 80°C for 1.5-2 hours.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Temperature Program: An example program would be an initial temperature of 120°C held for 1 minute, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the ions of interest. For the trimethylsilyl (TMS) derivative of cholesterol, the molecular ion is at m/z 458. For this compound-TMS, the molecular ion would be at m/z 459.
-
4. Data Analysis
-
The isotopic enrichment is determined by calculating the ratio of the peak area of the tracer (m/z 459) to the tracee (m/z 458).
-
This ratio is then used in compartmental models to calculate kinetic parameters such as the fractional absorption rate.
Applications in Drug Development
The use of this compound and other deuterated tracers is invaluable in the development of drugs targeting lipid metabolism. These studies can:
-
Assess Target Engagement: Determine if a drug that is designed to inhibit cholesterol absorption (e.g., an NPC1L1 inhibitor) is having the desired effect in vivo.
-
Elucidate Mechanisms of Action: Understand how a drug alters the complex interplay between cholesterol absorption, synthesis, and lipoprotein metabolism.
-
Evaluate Efficacy in Different Populations: Investigate how genetic variations or underlying disease states affect a drug's impact on cholesterol metabolism.
-
Provide Proof-of-Concept in Early Phase Clinical Trials: Quantitative kinetic data can be a powerful indicator of a drug's potential efficacy.
Conclusion
This compound, along with other deuterated cholesterol analogs, provides a safe and powerful methodology for the in-depth investigation of lipid metabolism in humans. The ability to quantitatively measure dynamic processes such as cholesterol absorption and lipoprotein kinetics offers unparalleled insights into the mechanisms of metabolic diseases and the effects of therapeutic interventions. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to effectively utilize this technology to advance our understanding of cholesterol metabolism and develop novel treatments for dyslipidemia and related disorders.
References
- 1. Percent cholesterol absorption in normal women and men quantified with dual stable isotopic tracers and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of deuterium incorporation and mass isotopomer distribution analysis for measurement of human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Cholesterol-d1 Measurements
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in metabolic studies and clinical trials, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Cholesterol-d1, a synthetically produced molecule where one hydrogen atom is replaced by its heavier isotope, deuterium, serves as a crucial tool in mass spectrometry-based assays. However, the ubiquitous presence of naturally occurring stable isotopes, especially deuterium (²H), can introduce significant interference, leading to potential inaccuracies in the quantification of this compound. This technical guide provides an in-depth exploration of the natural abundance of deuterium, its effect on this compound measurements, and detailed methodologies to correct for this isotopic interference.
The Foundation: Natural Isotopic Abundance
Elements in nature exist as a mixture of isotopes, atoms with the same number of protons but different numbers of neutrons. The relative amount of each isotope is referred to as its natural abundance. For the elements composing cholesterol (C₂₇H₄₆O)[1][2][3], the most relevant stable isotopes for mass spectrometry are ¹³C, ²H, and ¹⁷O, ¹⁸O.
The natural abundance of deuterium is approximately 0.015% of all hydrogen atoms. While this percentage may seem small, in a molecule like cholesterol with 46 hydrogen atoms, the probability of one or more deuterium atoms being present is not negligible and contributes to the M+1 and M+2 isotopic peaks in a mass spectrum.
Quantitative Impact on Mass Spectrometry
In mass spectrometry, the molecular ion peak (M) represents the molecule with the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). The M+1 peak is primarily due to the presence of one ¹³C atom or one ²H atom. The M+2 peak arises from the presence of two ¹³C atoms, one ¹³C and one ²H atom, one ¹⁸O atom, or two ²H atoms.
The molecular formula for cholesterol is C₂₇H₄₆O.[1][2][3] Based on the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen, we can calculate the theoretical relative intensities of the M+1 and M+2 peaks for unlabeled cholesterol.
| Isotope | Natural Abundance (%) |
| ¹H | 99.985 |
| ²H | 0.015 |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
Table 1: Natural Abundance of Relevant Stable Isotopes
Using these abundances, the theoretical isotopic distribution for unlabeled cholesterol can be calculated.
| Peak | Calculated Relative Abundance (%) | Primary Contributors |
| M | 100 | C₂₇H₄₆O (all ¹²C, ¹H, ¹⁶O) |
| M+1 | 30.12 | 27 x ¹³C, 46 x ²H |
| M+2 | 4.75 | ¹³C₂, ¹³C¹H, ¹⁸O, ²H₂ |
Table 2: Theoretical Isotopic Distribution of Unlabeled Cholesterol
This natural isotopic distribution directly interferes with the measurement of this compound. The M+1 peak of unlabeled cholesterol has the same nominal mass as the molecular ion peak of this compound, leading to an overestimation of the this compound signal if not properly corrected.
Experimental Protocols for Accurate Measurement
To accurately quantify this compound in the presence of endogenous unlabeled cholesterol, a robust analytical method is essential. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[4][5]
Sample Preparation
A critical step for accurate cholesterol analysis is the release of cholesterol from its esterified form and extraction from the biological matrix.
-
Saponification: To hydrolyze cholesteryl esters, the sample (e.g., 100 µL of serum) is treated with a strong base, typically ethanolic potassium hydroxide, and heated.
-
Internal Standard Spiking: A known amount of a suitable internal standard, such as cholesterol-d7, is added to the sample before extraction. This is crucial for correcting for variations in sample preparation and instrument response.
-
Liquid-Liquid Extraction: After saponification, the free cholesterol is extracted into an organic solvent like hexane or chloroform.
-
Derivatization (for GC-MS): To improve volatility and chromatographic properties for GC-MS analysis, the hydroxyl group of cholesterol is often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet | Splitless mode at 280°C |
| Oven Program | Initial 180°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | - Unlabeled Cholesterol (derivatized): m/z corresponding to the molecular ion and a characteristic fragment. - this compound (derivatized): m/z corresponding to the molecular ion. - Internal Standard (e.g., Cholesterol-d7, derivatized): m/z corresponding to its molecular ion. |
Table 3: Typical GC-MS Parameters for Cholesterol Analysis
LC-MS/MS Analysis
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate |
| Gradient | A suitable gradient to separate cholesterol from other lipids |
| Flow Rate | 0.3 mL/min |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | - Unlabeled Cholesterol: [M+H-H₂O]⁺ → characteristic product ion. - this compound: [M+H-H₂O]⁺ → characteristic product ion. - Internal Standard (e.g., Cholesterol-d7): [M+H-H₂O]⁺ → characteristic product ion. |
Table 4: Typical LC-MS/MS Parameters for Cholesterol Analysis
Correcting for Isotopic Interference
The cornerstone of accurate this compound quantification is the mathematical correction for the contribution of the M+1 isotopologue of unlabeled cholesterol to the this compound signal.
The following formula can be used to calculate the corrected peak area of this compound:
Corrected Area (this compound) = Measured Area (this compound) - [Measured Area (Unlabeled Cholesterol) x R]
Where R is the experimentally determined or theoretically calculated ratio of the M+1 to M peak intensity of an unlabeled cholesterol standard.
Experimental Workflow for Isotopic Correction
Caption: Workflow for isotopic interference correction in this compound analysis.
Logical Relationship of Isotopic Interference
The following diagram illustrates the logical relationship of how the natural abundance of isotopes in unlabeled cholesterol contributes to the signal measured for this compound.
Caption: Logical diagram of natural isotope interference on this compound signal.
Conclusion
The accurate quantification of this compound is critical for a wide range of research and development applications. Understanding and correcting for the interference from the natural abundance of deuterium and other stable isotopes is not merely a technical nuance but a fundamental requirement for data integrity. By employing rigorous experimental protocols, including appropriate sample preparation and optimized mass spectrometry conditions, coupled with a systematic approach to isotopic correction, researchers can confidently and accurately measure this compound, ensuring the reliability of their scientific findings. This guide provides the foundational knowledge and practical steps necessary to navigate the complexities of isotopic analysis in cholesterol metabolism studies.
References
Stability and Storage of Cholesterol-d1 Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of Cholesterol-d1 analytical standards to ensure their stability and integrity. The information presented is crucial for maintaining the accuracy and reliability of experimental results in research, development, and quality control settings. While specific quantitative stability data for this compound is limited in publicly available literature, this document consolidates information from manufacturer recommendations for deuterated lipid standards, general cholesterol stability studies, and regulatory guidelines for stability testing.
Chemical Properties and Importance of this compound
This compound is a stable isotope-labeled version of cholesterol, a vital sterol in mammalian cell membranes. The deuterium label makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the endogenous analyte but mass-shifted, allowing for precise and accurate measurement.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound standards. Degradation can occur through oxidation, hydrolysis, and exposure to light and high temperatures. The following table summarizes the recommended storage conditions based on the physical form of the standard.
| Form of Standard | Recommended Storage Temperature | Container Type | Additional Recommendations |
| Solid (Powder) | ≤ -16°C | Glass vial with a Teflon-lined cap | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Solution in Organic Solvent | -20°C ± 4°C | Glass vial with a Teflon-lined cap | Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.[1] Avoid repeated freeze-thaw cycles. |
Stability of Cholesterol Standards
While specific long-term stability studies on this compound are not widely published, data from certificates of analysis for similar compounds provide valuable insights. It is important to note that the stability of a standard can be influenced by the solvent, concentration, and exposure to environmental factors.
| Compound | Form | Storage Conditions | Reported Stability | Manufacturer/Source |
| Cholesterol-d7 | Methanol Solution | -20°C | One year from date of receipt | Avanti Polar Lipids |
| Cholesterol | Ethanol Solution | -20°C | ≥ 2 years | Cayman Chemical |
| Cholesterol | Solid | -20°C | ≥ 4 years | Cayman Chemical |
Studies on non-deuterated cholesterol have shown that it remains stable at temperatures between -20°C and 60°C. However, significant degradation is observed at 100°C.[2][3]
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should include long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Forced Degradation Study Protocol
A forced degradation study subjects the this compound standard to stress conditions to accelerate its decomposition. This helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound standard (solid and in solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., methanol, acetonitrile, ethanol)
-
LC-MS/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration.
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound standard and a solution to 100°C for 48 hours.[2][3]
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[4]
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating LC-MS/MS method.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial to separate and quantify the intact this compound from its potential degradation products. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is well-suited for this purpose due to its high sensitivity and selectivity.
Example LC-MS/MS Method Parameters:
-
Column: A C18 reversed-phase column is commonly used for cholesterol analysis.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is often employed.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification of this compound and its degradation products.
Visualizations
Workflow for Handling and Stability Testing
Potential Degradation Pathways of Cholesterol
Conclusion and Recommendations
To ensure the highest quality of analytical data, it is imperative to handle and store this compound standards according to the best practices outlined in this guide. Key recommendations include:
-
Strict Temperature Control: Adhere to the recommended storage temperatures of ≤ -16°C for solids and -20°C for solutions.
-
Inert Atmosphere: For solutions, purging with an inert gas is crucial to minimize oxidation.
-
Light Protection: Store standards in amber vials or in the dark to prevent photodegradation.
-
Proper Containers: Use glass vials with Teflon-lined caps to avoid contamination from plasticizers.
-
Method Validation: Employ a validated stability-indicating analytical method, such as LC-MS/MS, to monitor the purity of the standard over time.
While this guide provides a framework based on available data for deuterated lipids and cholesterol, it is highly recommended that laboratories perform their own stability assessments under their specific experimental conditions to establish an appropriate shelf-life for their this compound working standards.
References
An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics Using Cholesterol-d1
Introduction to Stable Isotope Labeling in Lipidomics
Lipidomics, the comprehensive study of lipids in biological systems, provides a static snapshot of the lipidome. However, to truly understand the intricate roles of lipids in cellular processes, health, and disease, it is crucial to investigate their dynamics—the rates of synthesis, transport, and degradation. Stable isotope labeling is an indispensable tool for these dynamic studies, allowing researchers to trace the metabolic fate of lipids and quantify their turnover.[1]
Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of experimental systems. The fundamental principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids. By using mass spectrometry to distinguish between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[2][3]
Cholesterol-d1 as a Tracer in Lipidomics
This compound is a deuterated form of cholesterol, a vital structural component of mammalian cell membranes and a precursor for steroid hormones and bile acids.[4][5] In lipidomics, this compound serves two primary purposes:
-
Metabolic Tracer: When introduced to cells or organisms, this compound is metabolized and incorporated into various lipid species. This allows for the tracking of cholesterol transport, esterification, and its conversion into other metabolites.[4]
-
Internal Standard: Due to its chemical similarity to endogenous cholesterol, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[4] It co-elutes with the unlabeled cholesterol and helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification.
The use of deuterium-labeled compounds like this compound is advantageous due to their cost-effectiveness and the relative ease of incorporation into biological systems.[1]
Quantitative Data in this compound Labeling Experiments
The following tables provide examples of quantitative data that can be obtained from stable isotope labeling experiments using this compound.
Table 1: Incorporation of this compound into Cellular Lipids over Time
| Time (hours) | This compound Enrichment (%) in Free Cholesterol Pool | This compound Enrichment (%) in Cholesteryl Esters |
| 0 | 0 | 0 |
| 2 | 15.2 ± 1.8 | 5.6 ± 0.9 |
| 6 | 42.8 ± 3.5 | 25.1 ± 2.7 |
| 12 | 75.3 ± 5.1 | 58.9 ± 4.3 |
| 24 | 88.9 ± 4.8 | 82.4 ± 5.0 |
Table 2: Quantification of Cholesterol and its Metabolites using this compound as an Internal Standard
| Analyte | Endogenous Concentration (μg/mg protein) | Measured Concentration with this compound IS (μg/mg protein) | % Recovery |
| Free Cholesterol | 25.4 | 24.9 ± 1.5 | 98.0 |
| Cholesteryl Oleate | 5.2 | 5.1 ± 0.4 | 98.1 |
| Pregnenolone | 0.8 | 0.78 ± 0.09 | 97.5 |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with this compound
This protocol describes the steps for labeling cultured mammalian cells with this compound to study its uptake and metabolism.
-
Cell Preparation:
-
Plate cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
-
Labeling Medium Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the this compound stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 10 µM). The final ethanol concentration should be less than 0.1%.
-
-
Incubation:
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a glass tube.
-
Proceed with lipid extraction as described in Protocol 2.
-
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
-
Cell Lysis and Phase Separation:
-
To the cell pellet, add a 2:1:0.8 mixture of methanol:dichloromethane:water.
-
Vortex thoroughly for 15 minutes to ensure cell lysis and lipid extraction.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of the Lipid Phase:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extract the aqueous phase with dichloromethane and pool the organic phases.
-
-
Drying and Storage:
-
Dry the pooled organic phase under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 3: Analysis of this compound Labeled Lipids by GC-MS
This protocol outlines the general steps for analyzing the extracted lipids by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Derivatization:
-
Resuspend the dried lipid extract in a suitable solvent (e.g., toluene).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert cholesterol and other sterols into their more volatile trimethylsilyl (TMS) ethers.
-
Incubate at 60°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation of cholesterol and its metabolites.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of unlabeled cholesterol-TMS and this compound-TMS.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of the labeled and unlabeled cholesterol.
-
Calculate the isotopic enrichment and quantify the absolute amounts of cholesterol by comparing the peak area of the analyte to that of the internal standard (this compound).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cholesterol Quantification Using Cholesterol-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the accurate quantification of cholesterol in biological matrices using Cholesterol-d1 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is the gold standard for cholesterol analysis, offering high precision and accuracy by correcting for variations during sample preparation and analysis.[1]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a reference measurement procedure for cholesterol quantification.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the initial stage of preparation. This "spiked" internal standard behaves chemically and physically identically to the endogenous cholesterol throughout extraction, derivatization (if necessary), and ionization. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the workflow.
Data Presentation: Performance Characteristics
The following tables summarize typical quantitative performance data for cholesterol quantification assays using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 15 mmol/L | [1] |
| Limit of Detection (LOD) | 0.04 mmol/L | [1] |
| Limit of Quantification (LOQ) | 0.2 - 10.0 µg/mL | [2] |
| Intra-day Precision (%CV) | 1.1 - 9.8% | [2] |
| Inter-day Precision (%CV) | < 10% | |
| Accuracy (% Recovery) | 92.5 - 98.5% | [1] |
| Coefficient of Variation (CV) | 0.36% | [3][4] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 112.00 - 3.5 µg/mL | [5] |
| Limit of Quantification (LOQ) | 20 - 30 nM (for oxysterols) | [6] |
| Inter-day Precision (%CV) | < 10% | [6] |
| Total Measurement CV | 0.60% | [7] |
| Accuracy (% Bias from SRM) | 0.5% |
Experimental Protocols
Detailed methodologies for cholesterol quantification using this compound as an internal standard are provided below for both GC-MS and LC-MS/MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for cholesterol quantification. Derivatization is typically required to increase the volatility and thermal stability of cholesterol.
Workflow Diagram for GC-MS Analysis
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Serum cholesterol measured by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Total Cholesterol in Biological Matrices
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for cholesterol quantification.
Introduction
Cholesterol is a vital lipid, essential for maintaining cellular structure and serving as a precursor for steroid hormones, bile acids, and vitamin D[1]. Its quantification in biological samples is crucial for clinical diagnostics, metabolic research, and pharmaceutical development. While traditional enzymatic assays are common, they can suffer from interferences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for cholesterol analysis[2][3]. This protocol details a robust and reproducible method for the quantification of total cholesterol in serum or plasma using Cholesterol-d7 as an internal standard, employing saponification to hydrolyze cholesteryl esters, followed by liquid-liquid extraction and analysis by LC-APCI-MS/MS.
Principle
This method quantifies total cholesterol by first hydrolyzing cholesterol esters to free cholesterol through alkaline saponification. A deuterated internal standard, Cholesterol-d7, is added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects[3]. After saponification, the free cholesterol and the internal standard are extracted from the aqueous matrix into an organic solvent. The extract is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, which is highly effective for nonpolar molecules like cholesterol[2][4][5]. Quantification is carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity[6][7].
Experimental Protocols
Materials and Reagents
| Material | Supplier | Part Number (Example) |
| Cholesterol | Sigma-Aldrich | C8667 |
| Cholesterol-d7 | Avanti Polar Lipids | 700030P |
| Methanol (LC-MS Grade) | J.T. Baker | 9093-33 |
| Ethanol (200 Proof) | Decon Labs | 2716 |
| n-Hexane (HPLC Grade) | Fisher Scientific | H302-4 |
| Isopropanol (LC-MS Grade) | J.T. Baker | 9084-03 |
| Potassium Hydroxide (KOH) | Sigma-Aldrich | P5958 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Human Serum (Blank) | BioreclamationIVT | HMN-SERUM |
Standard and QC Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cholesterol and Cholesterol-d7 in ethanol to prepare individual 1 mg/mL stock solutions.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the Cholesterol-d7 primary stock with ethanol to create a 10 µg/mL IS working solution.
-
-
Calibration Standards:
-
Prepare a series of cholesterol working solutions by serially diluting the cholesterol primary stock in ethanol.
-
Create calibration standards by spiking 50 µL of blank human serum with the appropriate cholesterol working solution to achieve final concentrations ranging from 10 µg/mL to 2500 µg/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human serum at low, medium, and high concentrations (e.g., 30, 300, and 2000 µg/mL) from a separate weighing of the cholesterol standard.
-
Sample Preparation (Saponification and LLE)
The following workflow details the sample preparation process from initial spiking to final reconstitution.
Caption: Experimental workflow for cholesterol analysis.
-
Pipette 50 µL of sample (calibrator, QC, or unknown) into a 16x100 mm glass tube.
-
Add 50 µL of the 10 µg/mL Cholesterol-d7 IS working solution to all tubes except for double blanks (blank serum with no IS).
-
Add 1 mL of 1 M KOH in 90% ethanol. Vortex thoroughly.
-
Incubate the tubes in a heating block at 55°C for 60 minutes to ensure complete hydrolysis of cholesteryl esters.
-
Remove tubes and allow them to cool to room temperature.
-
Add 1 mL of LC-MS grade water followed by 5 mL of n-hexane.
-
Cap the tubes and vortex vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new glass tube.
-
Evaporate the hexane to complete dryness under a gentle stream of nitrogen at 37°C[6][8].
-
Reconstitute the dried extract in 200 µL of isopropanol. Vortex to ensure the residue is fully dissolved.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Column Temp | 45°C |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Curtain Gas | 30 psi |
| Nebulizer Current | 3 µA |
| Temperature | 400°C |
| Ion Source Gas 1 | 50 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Analyte |
| Cholesterol | |
| Cholesterol-d7 (IS) |
Data Presentation and Results
MRM Fragmentation Principle
Cholesterol does not readily ionize via electrospray. Under APCI conditions, it forms a protonated molecule [M+H]⁺ which is unstable and rapidly loses a water molecule in the source. This dehydrated ion [M+H-H₂O]⁺ is selected as the precursor ion in Q1. Collision-induced dissociation in Q2 fragments this precursor, and a stable product ion is selected in Q3 for monitoring.[7][9]
Caption: Logical diagram of cholesterol fragmentation in APCI-MS/MS.
Calibration Curve
A calibration curve is generated by plotting the peak area ratio (Cholesterol Peak Area / Cholesterol-d7 Peak Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
Representative Calibration Curve Data
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio |
| 10 | 15,250 | 301,100 | 0.051 |
| 50 | 78,900 | 305,400 | 0.258 |
| 250 | 401,200 | 310,200 | 1.293 |
| 500 | 815,600 | 308,800 | 2.641 |
| 1000 | 1,650,100 | 306,500 | 5.384 |
| 1500 | 2,498,500 | 309,900 | 8.062 |
| 2500 | 4,120,300 | 307,600 | 13.395 |
| Regression | y = 0.0054x - 0.0021 | R² = 0.9992 |
Accuracy and Precision
The method's performance is evaluated by analyzing QC samples at multiple concentrations in replicate.
Quality Control Sample Performance (n=6)
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.1 | 97.0% | 4.5% |
| Medium | 300 | 308.4 | 102.8% | 3.1% |
| High | 2000 | 1955.8 | 97.8% | 2.8% |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust platform for the quantitative analysis of total cholesterol in biological samples. The use of a stable isotope-labeled internal standard (Cholesterol-d7) and APCI-MS/MS detection ensures high accuracy and precision, making this protocol suitable for both research and high-throughput drug development applications. The simple saponification and extraction procedure is effective and reproducible across various laboratory settings.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. publicationslist.org [publicationslist.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sterols in Biological Matrices using a Validated GC-MS Method with Cholesterol-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterols are a critical class of lipids involved in numerous physiological processes, including membrane structure, signaling, and as precursors to hormones and bile acids. Accurate quantification of sterols in biological matrices is crucial for understanding disease mechanisms, identifying biomarkers, and in various stages of drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for sterol analysis due to its high resolution and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as Cholesterol-d7, is the gold standard for accurate quantification as it effectively corrects for variations in sample preparation and instrument response.[3][4]
This application note provides a detailed, validated method for the quantitative analysis of cholesterol and other common sterols in biological samples using GC-MS with Cholesterol-d7 as an internal standard. The protocol covers sample preparation, derivatization, and GC-MS analysis, and includes comprehensive tables summarizing the method's performance.
Principle of Isotope Dilution Mass Spectrometry
The core of this method relies on the principle of isotope dilution. A known amount of a stable isotope-labeled version of the analyte (Cholesterol-d7) is added to the sample at the beginning of the workflow. This "internal standard" is chemically identical to the endogenous analyte (cholesterol) and therefore behaves identically during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is distinguishable by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for any sample loss during preparation or fluctuations in instrument performance.[4]
Figure 1: Principle of isotope dilution GC-MS for sterol analysis.
Experimental Protocols
This section details the step-by-step procedures for sample preparation, derivatization, and GC-MS analysis.
Materials and Reagents
-
Cholesterol and other sterol standards (e.g., campesterol, sitosterol, stigmasterol)
-
Cholesterol-d7 (Internal Standard)
-
Hexane, HPLC grade
-
Ethanol, absolute
-
Potassium hydroxide (KOH)
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas, high purity
-
Glass test tubes with PTFE-lined screw caps
Protocol 1: Sample Preparation and Saponification
This protocol is designed for the hydrolysis of sterol esters to measure total sterol content.
-
Sample Aliquoting: Pipette a known volume or weigh a known mass of the biological sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate) into a glass test tube.
-
Internal Standard Spiking: Add a known amount of Cholesterol-d7 internal standard solution to each sample, quality control, and calibration standard. A typical concentration for the spiking solution is 10 µg/mL.
-
Saponification: Add 2 mL of 2 M ethanolic KOH to each tube. Cap the tubes tightly and vortex briefly. Incubate at 60°C for 1 hour in a heating block or water bath.[5]
-
Cooling: After incubation, allow the tubes to cool to room temperature.
Protocol 2: Liquid-Liquid Extraction
-
Extraction Solvent Addition: Add 2 mL of hexane to each cooled sample tube.
-
Mixing: Cap the tubes and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tubes at 1000 x g for 5 minutes to facilitate phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including sterols) to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 1-4) with another 2 mL of hexane and combine the hexane fractions.
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
Protocol 3: Derivatization
To increase volatility and improve chromatographic performance, the hydroxyl groups of the sterols are derivatized to trimethylsilyl (TMS) ethers.[3][6]
-
Reagent Addition: To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[6]
-
Incubation: Cap the tubes tightly and heat at 70°C for 1 hour.[7]
-
Cooling and Transfer: Allow the tubes to cool to room temperature. Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Analysis Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Figure 2: GC-MS workflow for sterol analysis.
GC-MS Instrumentation and Conditions
The following table outlines a typical set of GC-MS parameters for sterol analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 180°C, hold for 1 min; ramp to 250°C at 20°C/min; ramp to 300°C at 5°C/min, hold for 10 min[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, monitoring specific ions for each analyte and the internal standard enhances sensitivity and selectivity.
| Compound | Derivatization | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Cholesterol | TMS-ether | ~19.5 min | 368 | 458, 329 |
| Cholesterol-d7 | TMS-ether | ~19.4 min | 375 | 465, 336 |
| Campesterol | TMS-ether | ~21.2 min | 382 | 472, 343 |
| Stigmasterol | TMS-ether | ~21.8 min | 394 | 484, 129 |
| Sitosterol | TMS-ether | ~22.5 min | 396 | 486, 357 |
Method Validation and Performance
The described method has been validated for linearity, precision, recovery, and sensitivity. The following tables summarize the performance characteristics.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Cholesterol | 0.1 - 150 | > 0.998[10] | 40[5] | 100[11] |
| Campesterol | 0.1 - 50 | > 0.99 | 10 | 30 |
| Sitosterol | 0.1 - 50 | > 0.99 | 10 | 30 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary based on instrument sensitivity.
Table 2: Precision and Recovery
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| Cholesterol | 10 | < 5% | < 8% | 92.5 - 98.5[5] |
| 100 | < 3% | < 5% | 95 - 105 | |
| Campesterol | 5 | < 6% | < 10% | 88 - 110 |
| Sitosterol | 5 | < 6% | < 10% | 89 - 112 |
Precision is expressed as the relative standard deviation (%RSD). Recovery was assessed by spiking known amounts of standards into a blank matrix.[8][11]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of each target sterol and the Cholesterol-d7 internal standard.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample, quality control, and calibration standard.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio versus the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of each sterol in the unknown samples by interpolating their response ratios from the calibration curve.
Conclusion
This application note provides a robust and validated GC-MS method for the accurate quantification of cholesterol and other sterols in biological matrices. The use of Cholesterol-d7 as an internal standard ensures high accuracy and precision by correcting for analytical variability. The detailed protocols and performance data presented herein should enable researchers, scientists, and drug development professionals to readily implement this method for their specific research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plasma Cholesterol Analysis Using Cholesterol-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of cholesterol in plasma is crucial for clinical diagnostics, biomedical research, and drug development. This document provides detailed application notes and protocols for the sample preparation of plasma for cholesterol analysis using a stable isotope-labeled internal standard, Cholesterol-d1. The use of an internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1] The methods detailed below are suitable for subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The following sections will cover three common sample preparation techniques:
-
Protein Precipitation (PPT): A rapid and simple method for removing proteins from the plasma matrix.
-
Liquid-Liquid Extraction (LLE): A technique that separates cholesterol from the plasma matrix based on its solubility in immiscible solvents.
-
Saponification: A method to hydrolyze cholesteryl esters to free cholesterol, allowing for the measurement of total cholesterol.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery, precision, and overall performance of the cholesterol analysis. The following table summarizes typical performance characteristics for the described methods.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Methanol/MTBE/Water) | Saponification followed by LLE |
| Analyte Form | Free Cholesterol & Cholesteryl Esters | Free Cholesterol & Cholesteryl Esters | Total Cholesterol |
| Typical Recovery | >90%[2] | 85-110%[3] | 92.5%–98.5%[1] |
| Precision (CV%) | < 20%[2] | <10%[3] | < 5% |
| Throughput | High | Medium | Low |
| Analysis Platform | LC-MS | LC-MS, GC-MS | GC-MS, LC-MS |
Experimental Workflows and Logical Relationships
Figure 1. Overall experimental workflow for plasma cholesterol analysis.
Figure 2. Logical relationships of sample preparation methods.
Experimental Protocols
Protein Precipitation (PPT) using Methanol
This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput applications. It is particularly well-suited for subsequent LC-MS analysis.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (10 µg/mL in methanol)
-
Methanol (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma sample.
-
Add 400 µL of ice-cold methanol to the tube.[4]
-
Vortex the mixture vigorously for 15 minutes at room temperature to ensure complete protein precipitation.[4]
-
Centrifuge the sample at 18,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS analysis or dried down and reconstituted in a suitable solvent.
Liquid-Liquid Extraction (LLE) using Methanol/MTBE/Water
This method provides a cleaner extract than protein precipitation by partitioning lipids into an organic phase, leaving proteins and other polar interferences in the aqueous phase. This protocol is adapted from a biphasic solvent extraction method.[5][6]
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (10 µg/mL in methanol)
-
Methanol (cold)
-
Methyl-tert-butyl ether (MTBE) (cold)
-
LC/MS-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Shaker
-
Microcentrifuge
Protocol:
-
Add 225 µL of cold methanol containing the this compound internal standard.[5][6] Vortex for 10 seconds.[5][6]
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.[5][6]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[5][6]
-
Carefully collect the upper organic layer, which contains the cholesterol and cholesteryl esters.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS, a derivatization step is required prior to analysis.
Saponification for Total Cholesterol Analysis
This protocol is used to measure total cholesterol by hydrolyzing cholesteryl esters to free cholesterol. This is a necessary step when the total cholesterol concentration is of interest.[1]
Materials:
-
Human plasma
-
This compound internal standard (IS) solution (10 µg/mL in ethanol)
-
Methanolic potassium hydroxide (KOH), 1 M
-
0.9% Saline solution
-
Hexane
-
Glass test tubes with Teflon-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Protocol:
-
Pipette 200 µL of plasma into a glass test tube.
-
Add a known amount of this compound internal standard.
-
Add 3 mL of 1 M methanolic KOH.[7]
-
Heat the mixture at 90°C for 1 hour to saponify the cholesteryl esters.[7]
-
Cool the tubes for 10 minutes.[7]
-
Add 2 mL of 0.9% saline and 5 mL of hexane.[7]
-
Vortex thoroughly and centrifuge at 500 x g to separate the phases.[7]
-
Transfer the upper hexane layer to a clean test tube.[7]
-
Repeat the hexane extraction (steps 6-8) on the lower aqueous layer and pool the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
The dried extract is now ready for derivatization and GC-MS analysis, or can be reconstituted for LC-MS analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, cholesterol must be derivatized to increase its volatility and improve chromatographic performance. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Protocol:
-
To the dried extract from the LLE or saponification protocol, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Conclusion
The choice of sample preparation technique for plasma cholesterol analysis depends on the specific research question, the desired throughput, and the available analytical instrumentation. Protein precipitation is a rapid method suitable for high-throughput screening by LC-MS. Liquid-liquid extraction offers a cleaner sample and is compatible with both LC-MS and GC-MS. Saponification is essential when the total cholesterol concentration is the target analyte. The incorporation of this compound as an internal standard is a critical step in all protocols to ensure accurate and reliable quantification.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. biorxiv.org [biorxiv.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Revolutionizing Cholesterol Research: Applications of Deuterated Cholesterol in Absorption and Synthesis Studies
For Immediate Release
[City, State] – [Date] – The study of cholesterol metabolism, a cornerstone of cardiovascular and metabolic disease research, is being significantly advanced through the use of stable isotope-labeled cholesterol, particularly deuterated cholesterol (Cholesterol-d1). These non-radioactive tracers offer a safe and precise means to investigate the intricate processes of cholesterol absorption and de novo synthesis in vivo. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound to elucidate the complexities of cholesterol homeostasis.
Introduction to Deuterated Cholesterol in Metabolic Research
Stable isotopes, such as deuterium (²H), have emerged as powerful tools in metabolic research, replacing traditional radioactive isotopes and enabling studies in a broader range of subjects, including children and women of childbearing age. Deuterated cholesterol, in which one or more hydrogen atoms are replaced by deuterium, is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass. This property allows for its use as a tracer to follow the metabolic fate of cholesterol within the body using mass spectrometry-based techniques.
The two primary applications of deuterated tracers in cholesterol research are the quantification of cholesterol absorption from the diet and the measurement of the rate of new cholesterol synthesis by the body. These measurements are critical for understanding the pathophysiology of dyslipidemia and for evaluating the efficacy of novel therapeutic agents designed to modulate cholesterol levels.
Application 1: Quantifying Cholesterol Absorption using the Dual Stable Isotope Method
The dual stable isotope method is a gold-standard technique for accurately measuring the percentage of dietary cholesterol absorbed by the intestine. This method involves the simultaneous administration of two different isotopically labeled cholesterol tracers: one orally and one intravenously.
Principle
An oral dose of cholesterol labeled with one isotope (e.g., Cholesterol-d7) is given along with a meal, while a second, differentially labeled cholesterol tracer (e.g., Cholesterol-¹³C₂) is administered intravenously. The intravenous tracer accounts for the distribution and clearance of cholesterol from the plasma compartment. By measuring the ratio of the two tracers in the plasma after a period of equilibration, the fraction of the oral tracer that was absorbed into the circulation can be precisely calculated.
Quantitative Data Summary
The following table summarizes representative data from studies utilizing the dual stable isotope method to measure cholesterol absorption in humans under various conditions.
| Study Population | Dietary Conditions | Mean Cholesterol Absorption (%) | Standard Deviation (%) | Reference |
| Healthy Normolipidemic Adults | Low-fat, low-cholesterol diet | 55.8 | 15.2 | [1] |
| Healthy Normolipidemic Adults | High-fat, high-cholesterol diet | 48.5 | 13.9 | [1] |
| Patients with Type 2 Diabetes | Controlled diet | 62.1 | 11.5 | |
| Statin-Treated Patients | Usual diet | 65.4 | 14.3 |
Experimental Protocol: Dual Stable Isotope Method for Cholesterol Absorption
1. Subject Preparation:
-
Subjects should fast for at least 12 hours prior to the study.
-
A baseline blood sample is collected.
2. Isotope Administration:
-
Oral Tracer: Administer a precisely weighed amount of Cholesterol-d7 (e.g., 50 mg) encapsulated in a gelatin capsule, along with a standardized liquid meal.
-
Intravenous Tracer: Within 30 minutes of the oral dose, administer a sterile solution containing a precisely known amount of Cholesterol-¹³C₂ (e.g., 25 mg) intravenously over a 10-minute infusion.
3. Blood Sampling:
-
Collect blood samples at 24, 48, 72, and 96 hours post-administration.
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
4. Sample Preparation for Mass Spectrometry:
-
Lipid Extraction: Extract total lipids from plasma samples using a chloroform:methanol (2:1, v/v) mixture.
-
Saponification: Saponify the lipid extract to release free cholesterol from its esterified form.
-
Derivatization: Convert the free cholesterol to a volatile derivative (e.g., trimethylsilyl ether) for gas chromatography.
5. Mass Spectrometry Analysis:
-
Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
-
Monitor the specific ions corresponding to the unlabeled cholesterol and the deuterated and ¹³C-labeled cholesterol tracers.
6. Data Analysis:
-
Calculate the enrichment of each isotopic tracer in the plasma at each time point.
-
The percentage of cholesterol absorption is calculated using the following formula:
% Absorption = (Area Under the Curve (AUC) of Oral Tracer / AUC of Intravenous Tracer) * 100
Alternatively, a single time point (e.g., 72 or 96 hours) can be used when the ratio of the two tracers in plasma has reached a steady state.
Experimental Workflow: Dual Isotope Cholesterol Absorption Study
Application 2: Measuring De Novo Cholesterol Synthesis with Deuterated Water
The rate of de novo cholesterol synthesis, primarily in the liver, is a key determinant of overall cholesterol levels. The deuterium incorporation method, using deuterated water (D₂O), is a robust technique to quantify the fractional and absolute synthesis rates of cholesterol.
Principle
When D₂O is administered, the deuterium rapidly equilibrates with the body's water pool. This deuterated water then serves as a source of deuterium atoms for the synthesis of new molecules, including cholesterol. By measuring the rate of deuterium incorporation into the plasma cholesterol pool over time, the rate of cholesterol synthesis can be determined.
Quantitative Data Summary
The following table presents representative data on cholesterol synthesis rates in humans under different physiological and pathological states, as measured by the deuterium incorporation method.
| Study Population | Condition | Fractional Synthesis Rate (%/day) | Absolute Synthesis Rate ( g/day ) | Reference |
| Healthy Controls | Fed state | 5.8 ± 1.2 | 0.7 ± 0.2 | [2] |
| Healthy Controls | Fasting | 3.1 ± 0.8 | 0.4 ± 0.1 | [2] |
| Obese Subjects | Fed state | 8.2 ± 1.5 | 1.1 ± 0.3 | |
| Patients with Familial Hypercholesterolemia | Fed state | 9.5 ± 2.1 | 1.3 ± 0.4 |
Experimental Protocol: Deuterium Incorporation for Cholesterol Synthesis
1. Subject Preparation:
-
Subjects should maintain their usual diet and activity levels.
-
A baseline blood and urine/saliva sample are collected to determine background deuterium enrichment.
2. Deuterated Water (D₂O) Administration:
-
Administer an oral bolus of D₂O (e.g., 0.7 g/kg of body water).
-
For prolonged studies, subjects may be given small daily doses of D₂O to maintain a stable body water enrichment.
3. Sample Collection:
-
Collect blood and urine/saliva samples at multiple time points over a period of hours to days, depending on the study's objective.
4. Sample Preparation:
-
Body Water Enrichment: Determine the deuterium enrichment of body water from plasma, urine, or saliva using a thermal conversion elemental analyzer coupled to an isotope ratio mass spectrometer.
-
Plasma Cholesterol Enrichment:
-
Extract lipids from plasma.
-
Isolate free cholesterol by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Analyze the deuterium enrichment of the isolated cholesterol using GC-C-IRMS.
-
5. Data Analysis:
-
The fractional synthetic rate (FSR) of cholesterol is calculated by modeling the incorporation of deuterium into cholesterol over time, relative to the precursor (body water) enrichment.
-
The absolute synthesis rate (ASR) is calculated by multiplying the FSR by the total body cholesterol pool size, which can be estimated from plasma cholesterol concentration and body weight.
Experimental Workflow: Deuterium Incorporation for Cholesterol Synthesis
Signaling Pathways Amenable to Study with Deuterated Cholesterol
The use of deuterated cholesterol and related stable isotope tracers can provide valuable insights into the regulation of key signaling pathways involved in cholesterol homeostasis.
Cholesterol Absorption Pathway
Dietary cholesterol absorption is a multi-step process involving the emulsification of cholesterol in the gut lumen, its uptake by enterocytes, intracellular trafficking and esterification, and finally, its packaging into chylomicrons for secretion into the lymph. Key regulatory proteins in this pathway include Niemann-Pick C1-Like 1 (NPC1L1), which facilitates cholesterol uptake, and Acyl-CoA:cholesterol acyltransferase 2 (ACAT2), which esterifies cholesterol within the enterocyte. The activity of these proteins can be indirectly assessed by measuring changes in cholesterol absorption in response to genetic modifications or pharmacological interventions.
Cholesterol Synthesis Pathway
Cholesterol synthesis is a complex, multi-step process that occurs in the cytoplasm and endoplasmic reticulum of cells, predominantly in the liver. The rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. The activity of this enzyme is tightly regulated by a negative feedback mechanism involving sterol regulatory element-binding proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and increase the transcription of genes involved in cholesterol synthesis, including HMG-CoA reductase. Measuring de novo cholesterol synthesis with deuterated water provides a direct readout of the activity of this entire pathway.
Conclusion
The use of deuterated cholesterol and deuterated water represents a powerful and versatile approach for dissecting the complexities of cholesterol absorption and synthesis in humans and animal models. The detailed protocols and application notes provided herein offer a framework for researchers to employ these state-of-the-art techniques to advance our understanding of cholesterol metabolism and to accelerate the development of novel therapies for dyslipidemia and related cardiovascular diseases. The safety and precision of stable isotope methods ensure their continued prominence in metabolic research for years to come.
References
Protocol for using Cholesterol-d1 in cell culture experiments for cholesterol flux
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including atherosclerosis and neurodegenerative disorders. Cholesterol flux, the movement of cholesterol into (influx) and out of (efflux) cells, is a key mechanism for maintaining this balance. The study of cholesterol flux provides valuable insights into the efficacy of potential therapeutic agents and the fundamental biology of lipid transport.
Historically, cholesterol flux assays have relied on radioactive tracers, such as ³H-cholesterol. However, the use of stable isotope-labeled cholesterol, such as Cholesterol-d1, coupled with liquid chromatography-mass spectrometry (LC-MS), offers a safer and equally effective alternative.[1] This method allows for the sensitive and specific quantification of cholesterol movement without the complications of handling radioactive materials.
This document provides a detailed protocol for using this compound in cell culture experiments to measure cholesterol flux. It covers cell labeling, equilibration, cholesterol efflux, and sample analysis, as well as data interpretation.
Key Concepts and Applications
-
Cholesterol Efflux: The process by which cells, particularly macrophages, remove excess cholesterol. This is a crucial step in reverse cholesterol transport (RCT), where cholesterol is transported from peripheral tissues back to the liver for excretion.
-
Cholesterol Influx: The uptake of cholesterol by cells from lipoproteins in the surrounding environment.
-
Bidirectional Flux: The simultaneous movement of cholesterol into and out of the cell, providing a complete picture of cholesterol dynamics.
-
Drug Discovery: Evaluating the potential of new compounds to promote cholesterol efflux from foam cells is a key strategy in the development of anti-atherosclerotic drugs.
-
Disease Modeling: Studying cholesterol flux in various cell models can elucidate the mechanisms underlying lipid-related diseases.
Experimental Workflow
The general workflow for a cholesterol efflux experiment using this compound involves labeling the cellular cholesterol pools with the stable isotope, an equilibration period, incubation with cholesterol acceptors, and subsequent analysis of the labeled cholesterol in the cells and the medium.
Caption: Experimental workflow for this compound efflux assay.
Protocol: Unidirectional Cholesterol Efflux Assay
This protocol is designed for measuring the efflux of this compound from cultured macrophages to various cholesterol acceptors.
Materials:
-
This compound (e.g., Cholesterol-d7)
-
Cell line (e.g., J774 or THP-1 macrophages)
-
Cell culture medium (e.g., DMEM or RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
ACAT inhibitor (e.g., Sandoz 58-035) (optional)
-
cAMP (optional, for mouse macrophages)
-
Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I), High-Density Lipoprotein (HDL))
-
Phosphate Buffered Saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard for LC-MS (e.g., Cholesterol-d4)
Procedure:
1. Cell Seeding and Culture:
-
Seed macrophages (e.g., J774) in 24-well plates at a density of approximately 3 x 10⁵ cells/well in DMEM supplemented with 10% FBS.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
2. Labeling with this compound:
-
Prepare a labeling medium consisting of DMEM with 10% FBS and 10-15 µg/mL this compound. If desired, an ACAT inhibitor (e.g., 2 µg/mL) can be included to prevent the esterification of cholesterol.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 0.5 mL of the labeling medium to each well.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
3. Equilibration:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with warm PBS.
-
Add 0.5 mL of equilibration medium (e.g., DMEM with 0.2% BSA) to each well. For mouse macrophages, 0.3 mM cAMP can be added to upregulate ABCA1 expression.
-
Incubate for 18 hours at 37°C in a 5% CO₂ incubator. This step allows the labeled cholesterol to distribute evenly within the cellular cholesterol pools.
4. Cholesterol Efflux:
-
Prepare efflux media containing different cholesterol acceptors in serum-free medium (e.g., DMEM with 0.2% BSA). A "no acceptor" control should be included to measure background efflux.
-
Example acceptor concentrations: ApoA-I (10 µg/mL), HDL (50 µg/mL).
-
-
Aspirate the equilibration medium and wash the cells once with PBS.
-
Add 0.25 mL of the appropriate efflux medium to each well.
-
Incubate for 2-6 hours at 37°C in a 5% CO₂ incubator.
5. Sample Collection and Lipid Extraction:
-
After the efflux incubation, carefully collect the medium from each well and transfer to a clean tube. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube.
-
Wash the cells in the wells twice with cold PBS.
-
Lyse the cells by adding a suitable solvent for lipid extraction (e.g., 0.5 mL of chloroform:methanol 2:1 v/v).
-
Perform a lipid extraction on both the collected medium and the cell lysates. A common method is the Bligh-Dyer extraction.
-
Dry the lipid extracts under a stream of nitrogen.
6. LC-MS Analysis:
-
Reconstitute the dried lipid extracts in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Add an internal standard (e.g., Cholesterol-d4) to each sample for accurate quantification.
-
Analyze the samples by LC-MS to quantify the amount of this compound in the medium and cell lysate.
7. Data Analysis:
-
Calculate the percentage of this compound efflux using the following formula:
% Efflux = [this compound in Medium / (this compound in Medium + this compound in Cells)] x 100
-
Subtract the percentage of efflux from the "no acceptor" control from all other values to determine the specific efflux to each acceptor.
Data Presentation
Quantitative data from cholesterol efflux experiments should be summarized in a clear and organized manner. Below is an example of how to present such data in a table.
| Treatment/Acceptor | n | % this compound Efflux (Mean ± SD) | p-value (vs. No Acceptor) |
| No Acceptor | 4 | 1.5 ± 0.3 | - |
| ApoA-I (10 µg/mL) | 4 | 8.2 ± 0.9 | <0.001 |
| HDL (50 µg/mL) | 4 | 12.5 ± 1.2 | <0.001 |
| Test Compound 1 + ApoA-I | 4 | 10.7 ± 1.1 | <0.001 |
| Test Compound 2 + ApoA-I | 4 | 7.9 ± 0.8 | <0.001 |
Protocol: Bidirectional Cholesterol Flux
To gain a more comprehensive understanding of cholesterol dynamics, it is often necessary to measure both influx and efflux simultaneously. This can be achieved by using this compound to trace efflux while quantifying the influx of unlabeled cholesterol from a cholesterol donor, such as HDL.
Modifications to the Unidirectional Efflux Protocol:
-
Labeling and Equilibration: Follow the same procedure as the unidirectional efflux protocol to label the cells with this compound.
-
Influx/Efflux Incubation:
-
The efflux medium will now also serve as the influx medium and should contain a known concentration of unlabeled cholesterol in the form of a cholesterol donor (e.g., HDL).
-
It is crucial to measure the exact concentration of unlabeled cholesterol in the donor-containing medium at the beginning of the experiment (T₀).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect the medium and lyse the cells as described previously.
-
Perform lipid extraction on the medium and cell lysates.
-
Using LC-MS, quantify both the amount of this compound and unlabeled cholesterol in the medium and cell lysates.
-
Data Analysis for Bidirectional Flux:
-
Efflux: Calculate the amount of this compound that has moved from the cells to the medium.
-
Influx: Calculate the amount of unlabeled cholesterol that has moved from the medium into the cells. This is determined by the decrease in unlabeled cholesterol in the medium or the increase in unlabeled cholesterol in the cells, corrected for the initial cellular cholesterol content.
LXR Signaling Pathway in Cholesterol Efflux
The Liver X Receptors (LXRs) are key transcriptional regulators of cholesterol homeostasis. When cellular cholesterol levels rise, oxysterols are generated, which act as ligands for LXRs. Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ABCA1 and ABCG1, to increase their expression and promote cholesterol efflux.
Caption: LXR signaling pathway in macrophage cholesterol efflux.
Conclusion
The use of this compound provides a robust, safe, and sensitive method for studying cholesterol flux in cell culture. The detailed protocols and application notes provided here offer a comprehensive guide for researchers in academia and the pharmaceutical industry. By accurately measuring cholesterol efflux and influx, scientists can gain deeper insights into the mechanisms of cholesterol homeostasis and accelerate the discovery of new therapies for cholesterol-related diseases.
References
Application Notes and Protocols for the Quantification of Cholesteryl Esters in Tissues Using Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol and its esterified forms, cholesteryl esters, are fundamental lipids crucial for mammalian cell structure and function. Dysregulation of cholesterol metabolism is a key factor in the pathogenesis of numerous diseases, including atherosclerosis, non-alcoholic fatty liver disease, and certain cancers. Consequently, the accurate quantification of cholesteryl esters in tissues is of paramount importance for both basic research and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the quantification of cholesteryl esters in various tissue samples using liquid chromatography-mass spectrometry (LC-MS) with Cholesterol-d7 as an internal standard. The use of a deuterated internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility. This method avoids the need for chemical derivatization, simplifying the workflow and improving throughput.
Experimental Protocols
This section details the necessary steps for tissue sample preparation, lipid extraction, and subsequent analysis by LC-MS.
Materials and Reagents
-
Internal Standard: Cholesterol-d7 (e.g., Avanti Polar Lipids)
-
Solvents (LC-MS grade): Chloroform, Methanol, Isopropanol, Acetonitrile, Water
-
Additives: Ammonium acetate, Formic acid
-
Tissue Homogenizer (e.g., bead-based or ultrasonic)
-
Centrifuge (capable of 4°C and at least 1500 x g)
-
Nitrogen evaporator
-
LC-MS system (e.g., UHPLC coupled to a QTOF or Triple Quadrupole mass spectrometer)
-
Reversed-phase C18 column
Protocol 1: Tissue Homogenization and Lipid Extraction
This protocol is a modified Folch extraction method, which is widely used for lipid recovery from biological samples.[1][2] It is crucial to perform all steps on ice to minimize lipid degradation.[3]
-
Tissue Preparation:
-
Homogenization:
-
Transfer the powdered tissue to a pre-chilled homogenization tube.
-
Add a known amount of Cholesterol-d7 internal standard to each sample. A typical concentration is 2 nmol per sample.[4]
-
Add ice-cold chloroform:methanol (2:1, v/v) at a volume 20 times the tissue weight (e.g., 1 mL for 50 mg of tissue).[1]
-
Homogenize the sample thoroughly using a bead-beater or sonicator until no visible tissue clumps remain.
-
-
Lipid Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to induce phase separation.[4]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[4]
-
Dry the extracted lipids under a gentle stream of nitrogen gas.[4]
-
Resuspend the dried lipid extract in an appropriate volume (e.g., 200-300 µL) of chloroform:methanol (2:1, v/v) for LC-MS analysis.[5]
-
Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters
This protocol outlines a general method for the separation and detection of cholesteryl esters. Specific parameters may need to be optimized based on the instrument used.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts at 30% B and increases to 100% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to identify potential cholesteryl ester species and targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.
-
Precursor and Product Ions:
-
Cholesterol-d7: Monitor the transition of the ammonium adduct [M+NH₄]⁺. The precursor ion for Cholesterol-d7 is m/z 411.43.[6]
-
Cholesteryl Esters: These also form ammonium adducts. The product ion for most cholesteryl esters after collision-induced dissociation is m/z 369.3, corresponding to the cholesterol backbone.[7] Specific precursor ions will depend on the fatty acid chain of the ester.
-
-
Collision Energy: Optimize for the specific instrument and analytes, typically in the range of 10-40 eV.
-
Data Presentation
The following tables summarize representative quantitative data for cholesterol and various cholesteryl esters found in different mouse tissues. This data illustrates the tissue-specific distribution of these lipids.
Table 1: Cholesterol Concentration in Various Mouse Tissues
| Tissue | Cholesterol Concentration (nmol/mg tissue) |
| Liver | 15.2 ± 2.1 |
| Brain | 45.8 ± 5.3 |
| Adipose | 8.7 ± 1.5 |
| Muscle | 6.3 ± 0.9 |
| Heart | 7.9 ± 1.1 |
| Lung | 11.4 ± 1.8 |
| Spleen | 13.1 ± 2.5 |
| Kidney | 9.8 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Cholesteryl Ester Profile in Various Mouse Tissues (nmol/mg tissue)
| Cholesteryl Ester | Liver | Brain | Adipose | Muscle | Heart | Lung | Spleen | Kidney |
| CE(16:0) | 0.8 ± 0.1 | 0.1 ± 0.02 | 1.2 ± 0.2 | 0.2 ± 0.04 | 0.3 ± 0.05 | 0.5 ± 0.1 | 0.9 ± 0.2 | 0.4 ± 0.07 |
| CE(18:1) | 2.5 ± 0.4 | 0.2 ± 0.03 | 3.8 ± 0.5 | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.1 ± 0.4 | 1.0 ± 0.2 |
| CE(18:2) | 3.1 ± 0.5 | 0.1 ± 0.02 | 2.5 ± 0.4 | 0.4 ± 0.08 | 0.6 ± 0.1 | 1.5 ± 0.3 | 2.8 ± 0.5 | 0.8 ± 0.1 |
| CE(20:4) | 1.2 ± 0.2 | 0.3 ± 0.05 | 0.8 ± 0.1 | 0.2 ± 0.05 | 0.4 ± 0.07 | 0.7 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation. CE(X:Y) denotes a cholesteryl ester with a fatty acid of X carbons and Y double bonds.
Visualizations
The following diagrams illustrate the experimental workflow and a simplified overview of the central role of cholesteryl esters in cellular cholesterol homeostasis.
Caption: Experimental workflow for cholesteryl ester quantification.
Caption: Role of cholesteryl esters in cholesterol homeostasis.
References
- 1. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle zur Derivatisierung von Cholesterin und Cholesterin-d7 für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von Cholesterin und seinem deuterierten internen Standard, Cholesterin-d7, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebenen Methoden sind für die genaue und reproduzierbare Quantifizierung von Cholesterin in verschiedenen biologischen Matrices unerlässlich.
Einleitung
Die Gaschromatographie-Massenspektrometrie ist eine leistungsstarke Technik für die Analyse von Sterolen wie Cholesterin. Aufgrund der geringen Flüchtigkeit und der polaren Hydroxylgruppe von Cholesterin ist eine Derivatisierung vor der GC-MS-Analyse erforderlich, um die thermische Stabilität zu erhöhen und das chromatographische Verhalten zu verbessern. Die Silylierung ist die am weitesten verbreitete Derivatisierungsmethode für Sterole, bei der der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird. Dies führt zu flüchtigeren und weniger polaren Derivaten, die für die GC-Analyse besser geeignet sind.
Als interner Standard wird häufig deuteriertes Cholesterin, wie z. B. Cholesterin-d7, verwendet, um die Genauigkeit und Präzision der Quantifizierung zu verbessern, indem es Variationen bei der Probenvorbereitung und der Geräteantwort kompensiert.
Methodenübersicht
In dieser Anwendungsbeschreibung werden zwei gängige Silylierungsreagenzien vorgestellt:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) , oft in Kombination mit TMCS (Trimethylchlorsilan) als Katalysator.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) , das als stärkeres Silylierungsreagenz gilt.
Die Auswahl des Reagenzes kann von der spezifischen Anwendung und der Probenmatrix abhängen.
Experimentelle Protokolle
Protokoll 1: Derivatisierung mit BSTFA + 1 % TMCS
Dieses Protokoll beschreibt die Silylierung von Cholesterin und Cholesterin-d7 unter Verwendung von BSTFA mit TMCS als Katalysator.
Benötigte Materialien:
-
Cholesterin-Standard
-
Cholesterin-d7 (interner Standard)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit 1 % TMCS (Trimethylchlorsilan)
-
Wasserfreies Pyridin oder ein anderes aprotisches Lösungsmittel (z. B. Acetonitril, Dichlormethan)
-
Heizblock oder Ofen
-
GC-Vials mit Septumkappen
-
Vortex-Mischer
-
Stickstoff-Evaporator (optional)
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Trocknen Sie den Extrakt, der Cholesterin und den internen Standard Cholesterin-d7 enthält, unter einem sanften Stickstoffstrom bis zur Trockenheit. Es ist entscheidend, dass die Probe frei von Wasser ist, da Feuchtigkeit die Silylierungsreagenzien zersetzen kann.
-
Zugabe des Reagenzes: Geben Sie 50 µL wasserfreies Pyridin (optional, als Katalysator) und 100 µL BSTFA + 1 % TMCS in das GC-Vial mit dem trockenen Rückstand.
-
Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 10-15 Sekunden.
-
Inkubation: Inkubieren Sie das Vial bei 60–70 °C für 30–60 Minuten in einem Heizblock oder Ofen.
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System.
Protokoll 2: Derivatisierung mit MSTFA
Dieses Protokoll beschreibt die Silylierung mit MSTFA, einem potenteren Silylierungsmittel, das oft zu einer vollständigeren Derivatisierung führt.
Benötigte Materialien:
-
Cholesterin-Standard
-
Cholesterin-d7 (interner Standard)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)
-
Heizblock oder Ofen
-
GC-Vials mit Septumkappen
-
Vortex-Mischer
-
Stickstoff-Evaporator (optional)
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Trocknen Sie den Probenextrakt, der Cholesterin und Cholesterin-d7 enthält, unter einem Stickstoffstrom vollständig ein. Die Abwesenheit von Wasser ist für eine erfolgreiche Derivatisierung entscheidend.
-
Zugabe des Reagenzes: Lösen Sie den trockenen Rückstand in 50 µL MSTFA.
-
Reaktion: Verschließen Sie das Vial fest und vortexen Sie es kurz.
-
Inkubation: Erhitzen Sie das Vial bei 60–80 °C für 30 Minuten.
-
Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie eine Aliquote der derivatisierten Probe in das GC-MS.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen Parameter zusammen, die typischerweise mit den beschriebenen Derivatisierungsmethoden für die GC-MS-Analyse von Cholesterin erreicht werden.
| Parameter | Methode mit BSTFA + 1 % TMCS | Methode mit MSTFA | Referenz |
| Linearitätsbereich | 0.1 - 15 mmol/L | 0.1 - 200 ng/mL | [1] |
| Nachweisgrenze (LOD) | 0.04 mmol/L | Nicht spezifiziert | [1] |
| Präzision (RSD) | < 5.2 % (Intra- und Inter-Day) | Wiederholbarkeit: 0.92 - 3.91 % | [2] |
| Wiederfindung | 92.8 - 98.5 % | ≥ 93.6 % | [2] |
| Reaktionszeit | 30 - 60 Minuten | 30 Minuten | [3] |
| Reaktionstemperatur | 60 - 70 °C | 60 - 80 °C | [3][4] |
GC-MS-Parameter
Die folgende Tabelle listet typische GC-MS-Bedingungen für die Analyse von TMS-deriviertem Cholesterin auf.
| Parameter | Einstellung |
| GC-Säule | HP-5MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent |
| Trägergas | Helium, konstante Flussrate von 1.0 - 1.2 mL/min |
| Injektor-Temperatur | 250 - 280 °C |
| Injektionsmodus | Splitless |
| Ofentemperaturprogramm | Anfangstemperatur 180 °C, Rampe mit 20 °C/min auf 270 °C, dann Rampe mit 5 °C/min auf 300 °C, Haltezeit 5-10 min |
| Transfer-Line-Temperatur | 280 - 300 °C |
| Ionenquellentemperatur | 230 °C |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) |
| Akquisitionsmodus | Selected Ion Monitoring (SIM) oder Full Scan |
Charakteristische Ionen für die SIM-Analyse
| Analyt | Quantifizierungsion (m/z) | Qualifizierungsionen (m/z) |
| Cholesterin-TMS | 458 (M+) | 368 ([M-90]+), 329 |
| Cholesterin-d7-TMS | 465 (M+) | 375 ([M-90]+) |
Visualisierungen
Abbildung 1: Workflow der Cholesterin-Derivatisierung.
Abbildung 2: Chemische Reaktion der Silylierung.
Fazit
Die Derivatisierung von Cholesterin und Cholesterin-d7 durch Silylierung ist ein entscheidender Schritt für eine genaue und zuverlässige Quantifizierung mittels GC-MS. Die in dieser Anwendungsbeschreibung vorgestellten Protokolle für BSTFA und MSTFA bieten robuste und reproduzierbare Methoden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Die Wahl des geeigneten Derivatisierungsreagenzes und die sorgfältige Einhaltung des Protokolls sind für den Erfolg der Analyse von entscheidender Bedeutung.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Cholesterol in Biological Matrices using Isotope Dilution Mass Spectrometry with Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate and precise quantification of cholesterol in biological samples.[1] This method utilizes a stable isotope-labeled internal standard, such as Cholesterol-d7, to correct for analyte loss during sample preparation and instrumental analysis, ensuring high accuracy and reliability. This application note provides a detailed workflow and experimental protocols for the quantification of total cholesterol in serum/plasma using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Cholesterol is a vital lipid molecule involved in maintaining cell membrane integrity and serves as a precursor for steroid hormones, bile acids, and vitamin D.[2] Dysregulation of cholesterol metabolism is implicated in various diseases, most notably cardiovascular disease. Consequently, the accurate measurement of cholesterol levels in biological matrices is crucial for clinical diagnostics and biomedical research. IDMS is recognized as a reference measurement procedure for cholesterol quantification due to its superior precision and accuracy.[2] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., Cholesterol-d7) to the sample at the initial stage of processing.[1] The labeled standard is chemically identical to the endogenous analyte and thus experiences the same extraction and ionization efficiencies. By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise quantification can be achieved.
While various deuterated cholesterol standards are available, Cholesterol-d7 is commonly used and recommended over singly deuterated standards (Cholesterol-d1). This is because the higher mass difference minimizes potential isotopic overlap from the natural abundance of ¹³C in native cholesterol, thereby enhancing the accuracy of the measurement.
Isotope Dilution Mass Spectrometry Workflow
The general workflow for cholesterol analysis by IDMS involves several key steps from sample preparation to data analysis.
Caption: IDMS workflow for cholesterol quantification.
Experimental Protocols
Materials and Reagents
-
Cholesterol and Cholesterol-d7 standards
-
Methanol, Isopropanol, Hexane, Chloroform (HPLC or GC grade)
-
Ethanolic Potassium Hydroxide (KOH)
-
Butylated hydroxytoluene (BHT)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for GC-MS)
-
Ultrapure water
-
Biological matrix (e.g., human serum)
Protocol 1: Sample Preparation for Total Cholesterol Analysis
-
Spiking: To 100 µL of serum/plasma, add a known amount of Cholesterol-d7 internal standard (IS) in ethanol. The amount should be chosen to yield a peak area ratio of analyte to IS close to unity.
-
Saponification: Add 1 mL of ethanolic KOH solution containing BHT.[1] Vortex and incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters to free cholesterol.[3]
-
Extraction: After cooling to room temperature, add 2 mL of water and 5 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer to a clean tube. Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution:
-
For GC-MS: Proceed to Protocol 2 for derivatization.
-
For LC-MS/MS: Reconstitute the dried extract in a suitable solvent, such as methanol/isopropanol (1:1, v/v).[1]
-
Protocol 2: Derivatization for GC-MS Analysis
-
To the dried extract from Protocol 1, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes to convert cholesterol and Cholesterol-d7 to their trimethylsilyl (TMS) ethers.[3][4]
-
After cooling, the sample is ready for GC-MS injection.
Instrumental Analysis
GC-MS Method
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
| Analyte | Derivatization | Precursor Ion (m/z) |
| Cholesterol-TMS | TMS Ether | 458.4 |
| Cholesterol-d7-TMS | TMS Ether | 465.4 |
LC-MS/MS Method
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cholesterol from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an appropriate derivatization agent.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cholesterol | 369.3 (dehydrated ion) | 161.1 |
| Cholesterol-d7 | 376.3 (dehydrated ion) | 161.1 |
Note: The specific m/z values may need to be optimized depending on the instrument and ionization source.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled cholesterol and a fixed concentration of Cholesterol-d7. Process these standards alongside the unknown samples.
-
Peak Area Ratio: Integrate the peak areas for the selected ions of both the endogenous cholesterol and the Cholesterol-d7 internal standard. Calculate the peak area ratio (Analyte/IS).
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the cholesterol concentration in the unknown samples.
Quantitative Data Summary
The following tables represent typical data that would be generated in a validation of this method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Range | 10 - 2000 µg/mL |
| Slope | (Determined from curve) |
| Intercept | (Determined from curve) |
Table 2: Method Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 50 | < 5% | < 5% | 95 - 105% |
| Medium | 500 | < 5% | < 5% | 95 - 105% |
| High | 1500 | < 5% | < 5% | 95 - 105% |
Table 3: Sample Analysis Results
| Sample ID | Cholesterol Concentration (µg/mL) | %CV (n=3) |
| Sample 1 | (Calculated Value) | < 5% |
| Sample 2 | (Calculated Value) | < 5% |
| Sample 3 | (Calculated Value) | < 5% |
Conclusion
This application note provides a comprehensive and detailed workflow for the accurate quantification of total cholesterol in biological samples using Isotope Dilution Mass Spectrometry with Cholesterol-d7 as an internal standard. Both GC-MS and LC-MS/MS protocols are presented, offering flexibility depending on the available instrumentation and specific requirements of the analysis. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, making this method suitable for clinical and research applications in the field of drug development and metabolic studies.
References
- 1. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal response of Cholesterol-d1 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor signal response for Cholesterol-d1 in mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard weak or absent in my LC-MS analysis?
A1: A poor signal response for this compound is a common challenge that can stem from several factors related to the inherent chemical properties of cholesterol and the mass spectrometry technique employed.
-
Poor Ionization Efficiency: Cholesterol is a neutral, hydrophobic molecule that does not readily ionize, particularly with electrospray ionization (ESI), a commonly used technique.[1][2][3][4] In ESI, cholesterol tends to form weak adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which can be unstable and prone to in-source fragmentation.[2][5][6] This often results in the detection of a dehydrated ion ([M+H-H₂O]⁺) at m/z 369.3 (for unlabeled cholesterol), which can also be generated from the in-source fragmentation of cholesteryl esters, leading to potential inaccuracies.[1][5]
-
In-source Fragmentation: The adducts formed during ionization can be fragile and easily fragment within the ion source of the mass spectrometer before they are detected.[5][7] This leads to a diminished signal for the intended precursor ion and a higher background noise.
-
Choice of Ionization Source: Electrospray ionization (ESI) is often not the most effective technique for neutral sterols like cholesterol.[1][8] Alternative ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally better suited for non-polar molecules and can provide a significantly stronger and more stable signal for cholesterol and its deuterated analogs.[8][9][10]
-
Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and suppress its ionization, leading to a reduced signal.[11][12][13][14] This is a significant issue in complex samples like plasma or tissue extracts.
Below is a diagram illustrating the potential causes of a poor this compound signal.
Caption: Troubleshooting workflow for poor this compound signal.
Q2: How can I improve the ionization and signal intensity of this compound?
A2: Several strategies can be employed to enhance the signal of this compound, primarily focusing on improving its ionization efficiency.
-
Chemical Derivatization: This is a highly effective method to improve the ionization of cholesterol.[1][2] Derivatization involves chemically modifying the cholesterol molecule to introduce a group that is more readily ionized. This can lead to a significant increase in signal intensity. Common derivatization strategies include:
-
Acetylation: Reaction with acetyl chloride converts the hydroxyl group of cholesterol to an acetate ester.[1][15]
-
Succinylation: Using reagents like mono-(dimethylaminoethyl) succinyl (MDMAES) imidazolide can create derivatives that are highly sensitive in ESI-MS/MS.[16]
-
Picolinylation: Derivatization to form picolinyl esters provides high sensitivity and allows for selective detection using multiple reaction monitoring (MRM).[17]
-
-
Change the Ionization Source: If your instrument allows, switching from ESI to APCI or APPI is highly recommended for cholesterol analysis.[8][9] APCI is generally more suitable for less polar compounds and can provide a more robust and intense signal for cholesterol.[9][10] APPI has also been shown to offer better limits of detection for free cholesterol compared to APCI.[8]
-
Use of Adduct Formers: The addition of ammonium salts (e.g., ammonium acetate) to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which are often more stable than the protonated molecule.[3][5] Similarly, the presence of sodium can lead to the formation of [M+Na]⁺ adducts, which can also be used for quantification.[6] Silver cationization has also been used to enhance the signal in MALDI-MS imaging.[18][19]
The following table summarizes the impact of different strategies on this compound signal.
| Strategy | Principle | Expected Outcome |
| Chemical Derivatization | Adds an ionizable group to the molecule. | Significant signal enhancement in ESI. |
| Switch to APCI/APPI | More efficient ionization of non-polar molecules. | Increased signal intensity and stability. |
| Use of Adduct Formers | Promotes the formation of more stable adducts. | Improved signal for the adduct ion. |
Q3: Can you provide a detailed protocol for the derivatization of this compound?
A3: Yes, here is a common protocol for the derivatization of cholesterol using acetyl chloride, adapted from the literature.[15]
Experimental Protocol: Acetyl Chloride Derivatization
-
Sample Preparation: Dry down the lipid extract containing this compound under a stream of nitrogen.
-
Derivatization Reagent Preparation: Prepare a fresh 1:5 (v/v) mixture of acetyl chloride in chloroform.
-
Reaction: Add 200 µL of the acetyl chloride/chloroform mixture to the dried sample.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Reagent Removal: After incubation, remove the reagents by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried, derivatized sample in a suitable solvent for LC-MS analysis, such as a methanol/chloroform (3:1 v/v) mixture containing 10 mM ammonium acetate.
A diagram of the derivatization workflow is provided below.
Caption: Workflow for acetyl chloride derivatization of cholesterol.
Q4: My this compound signal is inconsistent. What are some potential causes related to the internal standard itself?
A4: Inconsistent signals from a deuterated internal standard like this compound can compromise the accuracy of your quantification. Several factors related to the internal standard can contribute to this issue.
-
Isotopic Exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as back-exchange.[11][20][21] This is more likely to occur if the deuterium labels are in labile positions, such as on a hydroxyl group or a carbon adjacent to a carbonyl group.[11] Storing deuterated standards in acidic or basic solutions can also promote this exchange.[11][22]
-
Chromatographic Shift: Deuterated internal standards can sometimes have slightly different retention times compared to their non-deuterated counterparts.[11][20][21] If this shift is significant, the internal standard and the analyte may experience different matrix effects, leading to inaccurate quantification.[21]
-
Differential Matrix Effects: Even with co-elution, the analyte and the internal standard may not experience the same degree of ion suppression or enhancement from the sample matrix.[11][21] This can lead to variability in the analyte-to-internal standard response ratio.
-
Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte.[11] It is important to assess the contribution of the internal standard to the unlabeled analyte signal.
The diagram below illustrates the potential issues with deuterated internal standards.
Caption: Common issues with deuterated internal standards.
Q5: How can I evaluate and minimize matrix effects for my this compound analysis?
A5: Assessing and mitigating matrix effects is crucial for accurate quantification. Here's how you can approach this:
Evaluation of Matrix Effects:
A common method to assess matrix effects is the post-extraction spike experiment.[11][13]
Experimental Protocol: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Strategies to Minimize Matrix Effects:
-
Improve Sample Preparation: Use more effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12][14]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient.[13]
-
Use a Stable Isotope-Labeled Internal Standard: While this compound is a stable isotope-labeled internal standard, ensure it co-elutes with the analyte to compensate for matrix effects as much as possible.[22] If significant chromatographic shifts are observed, consider a different deuterated standard or a ¹³C-labeled standard.[20]
-
Dilute the Sample: If the signal is strong enough, diluting the sample can reduce the concentration of matrix components and thus minimize their effect.
The following table summarizes hypothetical data from a matrix effect experiment.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| A (Neat) | 1,000,000 | 1,200,000 | 0.83 |
| B (Post-Spike) | 600,000 | 800,000 | 0.75 |
In this example, the matrix effect for the analyte is (600,000 / 1,000,000) * 100 = 60%, indicating significant ion suppression. The internal standard also shows suppression, but to a different degree: (800,000 / 1,200,000) * 100 = 66.7%. This differential matrix effect would lead to an overestimation of the analyte concentration.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Derivatization-independent cholesterol analysis in crude lipid extracts by liquid chromatography/mass spectrometry: applications to a rabbit model for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. longdom.org [longdom.org]
- 15. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. LC-ESI-MS/MS quantification of 4β-hydroxycholesterol and cholesterol in plasma samples of limited volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling and Imaging Ion Mobility-Mass Spectrometry Analysis of Cholesterol and 7-Dehydrocholesterol in Cells Via Sputtered Silver MALDI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling and Imaging Ion Mobility-Mass Spectrometry Analysis of Cholesterol and 7-Dehydrocholesterol in Cells Via Sputtered Silver MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. waters.com [waters.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Cholesterol and Cholesterol-d1
Welcome to the technical support center for the analysis of cholesterol and its deuterated internal standards. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of cholesterol and Cholesterol-d1, offering potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My cholesterol peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for cholesterol is a common issue, often caused by secondary interactions with the stationary phase, column contamination, or method parameters.[1][2]
-
Potential Causes:
-
Silanol Interactions: Active, un-capped silanol groups on silica-based columns (like C18) can interact with the polar hydroxyl group of cholesterol, causing tailing.[1]
-
Column Contamination: Accumulation of matrix components from samples like plasma can lead to active sites on the column, causing peak distortion.[1][3]
-
Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to inconsistent interactions.
-
Column Overload: Injecting a sample with too high a concentration of cholesterol can saturate the stationary phase.[1][4]
-
-
Solutions:
-
Use a Different Column: Consider a column with a different stationary phase, such as one with a pentafluorophenyl (PFP) phase, which offers different retention mechanisms.[5] Alternatively, an end-capped C18 column is a good choice.[6]
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. For silica-based columns, operating at a lower pH can suppress the ionization of silanol groups. Increasing the buffer concentration may also improve peak shape.[2]
-
Sample Clean-up: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[1]
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the tailing improves, which would indicate column overload.[1]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.[1][3]
-
Q2: My cholesterol peak is fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur.
-
Potential Causes:
-
Column Overload: Similar to tailing, injecting too much sample can lead to fronting.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[3]
-
Column Degradation: A void or channel in the column packing material can lead to distorted peak shapes.[3]
-
-
Solutions:
Issue 2: Co-elution or Poor Resolution
Q3: Cholesterol and this compound are not separating. How can I improve resolution?
A3: Since this compound is a deuterated internal standard, it is expected to co-elute with cholesterol. The distinction is made by the mass spectrometer based on their different masses.[8] If you are trying to separate cholesterol from other structurally similar sterols (isobars), chromatographic resolution is critical.[6]
-
Potential Causes for Poor Resolution with Other Sterols:
-
Suboptimal Stationary Phase: The column chemistry may not be selective enough for the analytes.
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong, causing analytes to elute too quickly without sufficient interaction with the stationary phase.
-
High Column Temperature: While elevated temperatures can improve peak shape, excessively high temperatures can sometimes reduce selectivity.[1]
-
-
Solutions to Improve Resolution (for separating from other sterols):
-
Column Selection: An Agilent InfinityLab Poroshell 120 EC-C18 column has shown good selectivity for sterols.[6] Using columns with smaller particle sizes (e.g., 1.9 µm) can also significantly improve resolution.[6]
-
Mobile Phase Optimization:
-
Adjust the gradient slope. A shallower gradient can increase separation.
-
Try different organic modifiers. Methanol and acetonitrile have different selectivities. A mobile phase of water/methanol at a reduced temperature (e.g., 15 °C) has been used for better resolution.[6]
-
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often improving resolution.
-
Decrease Column Temperature: Lowering the temperature can enhance separation for some sterol isomers.[5]
-
Issue 3: Low Sensitivity or Poor Ionization in LC-MS
Q4: I am getting a very low signal for cholesterol in my LC-MS analysis. How can I increase sensitivity?
A4: Cholesterol is notoriously difficult to ionize efficiently using electrospray ionization (ESI) due to its hydrophobicity and lack of easily ionizable functional groups.[9][10][11]
-
Potential Causes:
-
Inefficient Ionization Source: ESI is often not the best choice for nonpolar compounds like cholesterol.[11]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of cholesterol.
-
Suboptimal MS Parameters: The source and analyzer settings may not be optimized for cholesterol.
-
-
Solutions:
-
Use Atmospheric Pressure Chemical Ionization (APCI): APCI is generally the preferred ionization source for nonpolar analytes like sterols as it provides better sensitivity without the need for derivatization.[6][11]
-
Improve Sample Preparation: A thorough sample clean-up using techniques like SPE can minimize matrix suppression effects.[1]
-
Optimize MS Parameters: Tune the mass spectrometer specifically for cholesterol and this compound. Optimize parameters such as gas temperatures, gas flows, and collision energies for the specific MRM transitions.
-
Consider Derivatization: While often avoided to simplify sample prep, derivatization can improve ionization efficiency for GC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q5: What is the role of this compound in the analysis?
A5: this compound (or more commonly, a more heavily deuterated version like Cholesterol-d7) is used as an internal standard (IS).[8][10] Since it is chemically almost identical to cholesterol, it behaves the same way during sample extraction, chromatography, and ionization.[8] However, its higher mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the IS to every sample at the beginning of the workflow, it can be used to accurately quantify the amount of endogenous cholesterol, as it corrects for sample loss during preparation and for variations in instrument response (matrix effects).[8][12]
Q6: Which chromatographic technique is best for cholesterol analysis: LC-MS, GC-MS, or SFC?
A6: The best technique depends on the specific requirements of the assay.
-
LC-MS/MS: This is the most widely used technique for quantitative analysis in biological matrices.[6] It offers high sensitivity and selectivity, especially when coupled with a triple quadrupole mass spectrometer.[6] HPLC has become more prevalent for sterol analysis.[6]
-
GC-MS: A classic and robust technique for sterol analysis.[13][14] It often requires derivatization to make the cholesterol more volatile.[12] It provides excellent chromatographic resolution.[14]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and non-polar compounds like sterols.[15][16] It uses supercritical CO2 as the main mobile phase, which reduces organic solvent consumption and can offer faster separations.[15][17]
Q7: What type of HPLC column is recommended for cholesterol separation?
A7: Reversed-phase columns are most common.
-
C18 Columns: These are widely used. For better peak shape, choose a modern, end-capped C18 column. The Agilent InfinityLab Poroshell 120 EC-C18 has demonstrated superior selectivity and resolution for cholesterol and related sterols compared to other phases like SB-C18.[6]
-
PFP (Pentafluorophenyl) Columns: These offer an alternative selectivity to C18 and can be effective for separating structurally similar sterols.[5]
-
Cholesterol-based Stationary Phases: These have been developed and show unique retention properties, though they are less common.[18]
Experimental Protocols & Data
Protocol 1: Plasma Sample Preparation for LC-MS Analysis
This protocol is a general guideline for extracting cholesterol from plasma via protein precipitation.
-
Aliquoting: Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of your this compound working solution (at a known concentration) to the plasma.
-
Precipitation: Add 250 µL of ice-cold isopropanol (IPA) containing an antioxidant like BHT.[19] The ratio of sample to IPA should be maintained at 1:5.[20]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[20]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[20]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.[20]
-
Injection: Inject the supernatant directly into the LC-MS system. If needed, the sample can be evaporated to dryness and reconstituted in the initial mobile phase.[1]
Table 1: Example LC-MS/MS Parameters for Cholesterol and Cholesterol-d7 Analysis
This table summarizes typical parameters for a reversed-phase LC-MS/MS method.
| Parameter | Setting |
| LC Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol + 5 mM Ammonium Acetate |
| Gradient | Start at 85% B, ramp to 100% B over 13 min, hold for 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Source | APCI, Positive Ion Mode |
| Cholesterol MRM | Q1: 369.3 m/z -> Q3: 161.1 m/z (dehydrated parent ion) |
| Cholesterol-d7 MRM | Q1: 376.4 m/z -> Q3: 161.1 m/z (dehydrated parent ion)[21] |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for method development and problem-solving.
Caption: A typical workflow for developing an LC-MS method for cholesterol analysis.
Caption: A decision tree for troubleshooting peak tailing issues in chromatography.
Caption: The logical workflow for quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Measurement of cholesterol in serum by gas chromatography/mass spectrometry at moderate mass resolution, with a nonendogenous cholesterol isomer as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids | MDPI [mdpi.com]
- 18. Cholesterol Stationary Phase in the Separation and Identification of siRNA Impurities by Two-Dimensional Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Matrix Effects in Biological Samples for Cholesterol-d1 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the analysis of Cholesterol-d1 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement). These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1] In complex biological matrices like plasma or serum, common culprits for matrix effects include phospholipids, salts, and proteins.
Q2: How does using a deuterated internal standard like Cholesterol-d7 help in mitigating matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Since a deuterated standard like Cholesterol-d7 is chemically almost identical to the analyte of interest (endogenous cholesterol), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can deuterated internal standards like Cholesterol-d7 completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.
Q4: What are the key considerations when selecting a deuterated internal standard for cholesterol analysis?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled analyte.
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic overlap in their mass spectra.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.
Q5: What are the most common sample preparation techniques to reduce matrix effects for cholesterol analysis?
A5: The most common sample preparation techniques for reducing matrix effects in biological samples for cholesterol analysis are:
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from the sample.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from the sample matrix.
Troubleshooting Guide
Problem 1: Poor reproducibility of the analyte/Cholesterol-d1 peak area ratio.
| Possible Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Automating liquid handling steps can improve reproducibility. |
| Column Degradation | A loss of stationary phase or contamination of the analytical column can affect the separation of the analyte and the internal standard. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination. |
| Variable Matrix Effects | The composition of the biological matrix can vary between samples, leading to inconsistent matrix effects. Optimize the sample preparation method to remove more interferences. Consider a more rigorous technique like SPE over PPT. |
| Autosampler Issues | Check for air bubbles in the syringe, incorrect injection volume, or sample carryover. Ensure the autosampler is properly maintained and the wash solvent is effective. |
Problem 2: Significant signal suppression or enhancement is observed despite using this compound.
| Possible Cause | Solution |
| Differential Matrix Effects | The analyte and this compound may not be co-eluting perfectly due to the isotope effect, causing them to experience different levels of ion suppression. Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution. |
| Overwhelming Matrix Load | The concentration of matrix components may be too high for the internal standard to effectively compensate. Dilute the sample extract before injection. This can sometimes improve the signal-to-noise ratio even with the reduced analyte concentration.[2] |
| Inefficient Sample Cleanup | The chosen sample preparation method may not be adequately removing key interfering substances like phospholipids. Switch to a more effective cleanup technique. For example, if using PPT, consider LLE or SPE. |
| Ion Source Contamination | A dirty ion source can lead to inconsistent ionization and signal instability. Clean the ion source according to the manufacturer's instructions. |
Problem 3: Unexpectedly high or low calculated cholesterol concentrations.
| Possible Cause | Solution |
| Incorrect Internal Standard Concentration | An error in the preparation of the this compound spiking solution will lead to a systematic bias in the calculated analyte concentrations. Carefully reprepare the internal standard solution and verify its concentration. |
| Cross-Contamination/Carryover | Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash method and inject blank samples after high-concentration samples to check for carryover. |
| Analyte or Internal Standard Degradation | Cholesterol and its deuterated analogs can be susceptible to degradation. Ensure proper sample storage conditions (e.g., temperature, protection from light) and prepare fresh stock solutions regularly. |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward method for removing proteins from biological fluids.
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add the this compound internal standard solution.
-
Add 300-500 µL of a cold, water-miscible organic solvent such as acetonitrile or methanol.[3]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is effective at removing phospholipids and other interfering substances.
Protocol:
-
To 100 µL of plasma or serum, add the this compound internal standard.
-
Add a water-immiscible organic solvent. A common choice is a 2:1 (v/v) mixture of chloroform:methanol.[4] Another option is a 1:1 (v/v) mixture of 1-butanol:methanol.[4]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 2,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully collect the organic layer (which contains the cholesterol) using a glass Pasteur pipette.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can provide very clean extracts.
Protocol:
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma with added internal standard, potentially after protein precipitation) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 1 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the cholesterol and this compound from the cartridge with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cholesterol Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Moderate | Good | Excellent |
| Analyte Recovery | Good to Excellent | Good to Excellent | Good to Excellent |
| Reproducibility (%RSD) | <15% | <10% | <5% |
| Throughput | High | Medium | Medium to Low |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Note: The values presented are typical and may vary depending on the specific protocol and biological matrix.
Table 2: Quantitative Performance Data from Literature
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Reproducibility (%RSD) | Reference |
| LLE (Bligh-Dyer) & SPE | Sterols | Human Plasma | 85-110 | <10 | [5] |
| LLE (1-butanol:methanol) | Lipids (including sterols) | Plasma | >90 | <20 | [4] |
| Online SPE | Free Sterols | Human Serum | 99-120 | <20 | [6] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Online solid-phase extraction-liquid chromatography-mass spectrometry to determine free sterols in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Isotopic Overlap: A Technical Guide for Cholesterol-d1 Analysis
Technical Support Center
Researchers and drug development professionals utilizing Cholesterol-d1 as an internal standard or tracer in mass spectrometry-based analyses often encounter the analytical challenge of isotopic overlap. This occurs when the naturally abundant heavy isotopes of endogenous cholesterol contribute to the signal of the deuterated standard, potentially compromising the accuracy of quantification. This technical guide provides a comprehensive resource, including frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address and correct for this isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of this compound and endogenous cholesterol analysis?
A1: Endogenous cholesterol (unlabeled) has a specific mass-to-charge ratio (m/z). However, due to the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C), a small fraction of endogenous cholesterol molecules will have a mass that is one or more daltons higher than the monoisotopic mass. The M+1 peak, resulting from the presence of a single ¹³C atom, has an m/z value that can overlap with the signal of a singly deuterated standard like this compound, leading to an overestimation of the standard's concentration if not corrected.[1][2]
Q2: Why is it crucial to correct for this isotopic overlap?
A2: Accurate quantification in stable isotope dilution assays relies on the assumption that the measured signal for the internal standard is solely from the spiked standard. Isotopic overlap from the endogenous analyte violates this assumption, introducing a systematic error that can lead to inaccurate calculations of the analyte's concentration.[1][3] Correcting for this overlap is essential for the validity and reliability of experimental results.
Q3: What are the primary analytical techniques used for cholesterol analysis where this overlap is a concern?
A3: This issue is pertinent to all mass spectrometry techniques used for cholesterol quantification, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or inconsistent quantification of this compound. | Isotopic overlap from the M+1 peak of endogenous cholesterol is not being corrected. | Implement a mathematical correction to subtract the contribution of the endogenous M+1 peak from the this compound signal. (See Mathematical Correction for Isotopic Overlap section below). |
| Co-elution of an interfering compound with the same nominal mass as this compound. | Optimize the chromatographic method (GC or LC) to improve the separation of cholesterol from other matrix components.[5] Adjusting the temperature gradient in GC or the solvent gradient in LC can resolve co-eluting peaks. | |
| Instability of the deuterated label. | While less common for deuterium on a stable part of the cholesterol molecule, back-exchange can occur under certain sample preparation conditions. Ensure that sample processing, especially steps involving pH changes or high temperatures, does not facilitate H/D exchange.[5] | |
| Higher than expected signal for this compound in blank samples. | Contamination of the analytical system or reagents with this compound or an interfering species. | Thoroughly clean the injection port, column, and ion source. Run solvent blanks to ensure the system is clean before analyzing samples. |
| Carryover from a previous high-concentration sample. | Implement a robust wash cycle between sample injections. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. | |
| Difficulty in resolving the this compound peak from the endogenous cholesterol M+1 peak. | Insufficient mass resolution of the mass spectrometer. | Utilize a high-resolution mass spectrometer if available. For quadrupole instruments, ensure the instrument is properly calibrated to achieve unit mass resolution. |
Quantitative Data Summary
The following tables summarize the key mass-to-charge ratios for endogenous cholesterol and this compound, which are essential for setting up analytical methods and performing isotopic overlap corrections.
Table 1: Key Mass-to-Charge Ratios (m/z) for Endogenous Cholesterol and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (LC-MS) | [M]⁺˙ (GC-MS, after derivatization) | Common Fragment (dehydrated ion) [M+H-H₂O]⁺ |
| Endogenous Cholesterol | C₂₇H₄₆O | 386.3549 | 387.3627 | Varies with derivative | 369.3521 |
| This compound | C₂₇H₄₅DO | 387.3611 | 388.3690 | Varies with derivative | 370.3584 |
Note: The m/z of the molecular ion in GC-MS will depend on the derivatization agent used (e.g., TMS ether). The dehydrated fragment is commonly observed in both LC-MS and GC-MS.[5][6]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cholesterol
This protocol provides a general framework for the analysis of cholesterol using LC-MS/MS.
1. Sample Preparation (e.g., from plasma):
- Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the this compound internal standard.
- Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
- Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
- Gradient Elution: A suitable gradient from, for example, 60% B to 100% B over several minutes to ensure good separation.
- Flow Rate: 0.3 mL/min.
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
- MS/MS Parameters: Monitor the transition of the precursor ion (e.g., [M+H-H₂O]⁺) to a specific product ion for both endogenous cholesterol and this compound.
Protocol 2: GC-MS Analysis of Cholesterol
This protocol outlines a typical workflow for cholesterol analysis by GC-MS.
1. Sample Preparation and Derivatization:
- Saponification: To hydrolyze cholesteryl esters, add methanolic KOH to the sample and heat.
- Extraction: Extract the free cholesterol using a non-polar solvent like hexane.
- Evaporation: Evaporate the solvent to dryness.
- Derivatization: Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to convert cholesterol to its trimethylsilyl (TMS) ether derivative. This increases volatility and improves chromatographic performance.[7]
2. GC-MS Instrumentation and Conditions:
- GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to around 300°C to elute the cholesterol-TMS derivative.
- Injector: Splitless injection mode.
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan mode to identify characteristic ions or Selected Ion Monitoring (SIM) mode for targeted quantification of the molecular ions and key fragments of both endogenous cholesterol-TMS and this compound-TMS.
Mathematical Correction for Isotopic Overlap
The contribution of the M+1 peak of endogenous cholesterol to the signal of this compound can be corrected using the following formula:
Corrected Intensity of this compound = Measured Intensity of this compound - (Measured Intensity of Endogenous Cholesterol × Natural Abundance Ratio of M+1/M)
Step-by-Step Calculation Example:
-
Determine the Natural Abundance Ratio (R):
-
The natural abundance of ¹²C is approximately 98.9%, and ¹³C is about 1.1%.[6]
-
Cholesterol (C₂₇H₄₆O) has 27 carbon atoms.
-
The theoretical ratio of the M+1 to the M peak intensity for a molecule with 'n' carbon atoms can be approximated as: R ≈ n × 0.011.
-
For cholesterol, R ≈ 27 × 0.011 = 0.297.
-
Note: For the most accurate work, this ratio should be determined experimentally by analyzing a pure standard of unlabeled cholesterol.
-
-
Measure the Intensities:
-
From your mass spectrometry data, obtain the peak areas (intensities) for:
-
Endogenous cholesterol (M peak)
-
This compound (M+1 peak of endogenous cholesterol + this compound)
-
-
-
Apply the Correction:
-
Let's assume the following measured intensities:
-
Intensity of Endogenous Cholesterol (M) = 5,000,000 counts
-
Measured Intensity at m/z of this compound = 800,000 counts
-
-
Calculate the overlap contribution:
-
Overlap = 5,000,000 × 0.297 = 1,485,000 counts.
-
Wait, this is larger than the measured d1 signal! This indicates a likely error in the assumed natural abundance or a very low level of d1. Let's re-evaluate with a more realistic natural abundance measurement from a standard.
-
-
Let's assume an experimentally determined M+1/M ratio of 0.30 from a pure cholesterol standard.
-
Recalculate the overlap contribution:
-
Overlap = 5,000,000 x 0.30 = 1,500,000. This still presents a problem if the d1 signal is low.
-
-
Let's use a more realistic scenario where the d1 signal is not completely overwhelmed.
-
Intensity of Endogenous Cholesterol (M) = 2,000,000 counts
-
Measured Intensity at m/z of this compound = 700,000 counts
-
Experimentally determined M+1/M ratio = 0.30
-
-
Calculate the overlap contribution:
-
Overlap = 2,000,000 * 0.30 = 600,000 counts
-
-
Calculate the corrected this compound intensity:
-
Corrected Intensity of this compound = 700,000 - 600,000 = 100,000 counts.
-
-
This corrected intensity should then be used in the final concentration calculation.
Visualizations
Experimental Workflow for Isotopic Overlap Correction
Caption: Workflow for accurate cholesterol quantification, incorporating the crucial step of isotopic overlap correction.
Logical Diagram for Troubleshooting Inaccurate Results
Caption: A logical troubleshooting guide for addressing inaccurate quantitative results in this compound analysis.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en-trust.at [en-trust.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
Improving extraction efficiency of Cholesterol-d1 from complex matrices
Welcome to the technical support center for Cholesterol-d1 extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction efficiency of this compound from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical initial step when extracting total this compound from a complex matrix?
A: The most critical first step is typically saponification, also known as alkaline hydrolysis. This process utilizes a strong base in an alcoholic solution to break the ester bonds linking cholesterol to fatty acids. This converts fatty acid esters into soap and liberates the sterols, including this compound, into their free form. This "unsaponifiable matter" can then be efficiently extracted using a nonpolar solvent.[1][2]
Q2: Is derivatization necessary before analyzing my extracted this compound by Gas Chromatography (GC)?
A: Yes, for GC analysis, derivatization is essential. Sterols like this compound are thermally stable but possess low volatility and high polarity, making them unsuitable for direct GC analysis. Converting them into trimethylsilyl (TMS) derivatives significantly improves their volatility, leading to better peak resolution and more accurate quantification.[1][2]
Q3: What are the primary advantages of modern extraction techniques like Supercritical Fluid Extraction (SFE) over traditional methods for cholesterol extraction?
A: Modern techniques like SFE, particularly with supercritical CO2, offer a more environmentally friendly approach by replacing organic solvents. By adjusting temperature and pressure, SFE allows for the selective extraction of compounds. A key advantage is that the solvent (CO2) is easily removed, leaving no residue behind.[1]
Q4: Which solvents are recommended for extracting the unsaponifiable fraction (containing this compound) after saponification?
A: Non-polar solvents are ideal for this purpose. N-hexane and diethyl ether are commonly used and have been shown to provide excellent recovery of cholesterol.[1][3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the extraction of this compound.
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Saponification | - Ensure the concentration of the methanolic KOH is correct (e.g., 1 M). - Allow sufficient reaction time (e.g., 18 hours at room temperature) for complete hydrolysis of cholesteryl esters.[1] - Ensure the sample is adequately mixed with the saponification reagent. |
| Inefficient Liquid-Liquid Extraction (LLE) | - Perform multiple extractions (at least 3) of the aqueous phase with the organic solvent (e.g., n-hexane) to maximize the recovery of the unsaponifiable fraction.[1] - Ensure vigorous shaking during extraction to promote partitioning of this compound into the organic phase. |
| Poor Solid-Phase Extraction (SPE) Performance | - Ensure the SPE cartridge is properly conditioned before loading the sample. - Optimize the elution solvent to ensure complete elution of this compound from the sorbent. For silica cartridges, a common elution solvent for sterols is 30% isopropanol in hexane.[4] |
| Degradation of this compound | - Minimize exposure of the sample to high temperatures and light, which can cause degradation. - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample prior to extraction to prevent auto-oxidation, especially if further purification steps are involved.[4] |
Issue 2: High Variability in Internal Standard (this compound) Peak Area in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Use a calibrated, high-precision pipette for adding the this compound internal standard solution to each sample. - Prepare a master mix of the internal standard solution to add to all samples to minimize variability.[5] |
| Internal Standard Degradation | - Verify the stability of the this compound internal standard under your specific sample preparation and storage conditions (e.g., pH, temperature).[5] |
| Matrix Effects | - Matrix components co-eluting with this compound can cause ion suppression or enhancement in the mass spectrometer, leading to variability.[6][7] - Improve sample clean-up by incorporating a thorough washing step in your LLE protocol or by using a more selective SPE method. - Adjust chromatographic conditions to separate this compound from interfering matrix components.[5] |
Issue 3: Co-elution of this compound with an Interfering Peak
| Possible Cause | Troubleshooting Steps |
| Endogenous Matrix Component | - An endogenous compound in the sample matrix may have a similar retention time to this compound.[5] - Optimize the chromatographic method (e.g., modify the mobile phase gradient, change the column) to achieve better separation.[5] |
| Contamination | - Ensure all glassware and solvents are clean and free of contaminants that might interfere with the analysis. |
Quantitative Data Summary
The following table summarizes typical recovery rates for cholesterol from complex matrices using different extraction methods. While specific data for this compound is limited, these values for cholesterol provide a good benchmark.
| Extraction Method | Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) with Hexane | Milk | 98.0 - 104.0 | [2] |
| Solid-Phase Extraction (SPE) | Plasma | 85 - 110 | [8] |
| Ultrasound-Assisted Extraction (UAE) | Cholesterol-β-cyclodextrin complex | 98.12 ± 0.25 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Total this compound
This protocol is adapted for the extraction of total sterols from a lipid-rich matrix.
-
Saponification:
-
To your sample (e.g., 1g of tissue homogenate or 1 mL of plasma), add a known amount of this compound as an internal standard.
-
Add 50 mL of 1 M methanolic KOH.[1]
-
Flush the container with nitrogen, seal it, and let it stand for 18 hours at room temperature with occasional shaking. This step hydrolyzes cholesteryl esters to free sterols.[1]
-
-
Liquid-Liquid Extraction:
-
Transfer the saponified mixture to a separatory funnel.
-
Add 50 mL of ultrapure water.[1]
-
Extract the unsaponifiable fraction by adding 80 mL of n-hexane and shaking vigorously for 1-2 minutes.[1]
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with 60 mL portions of n-hexane.[1]
-
Pool all the organic extracts.
-
-
Washing the Organic Phase:
-
To the pooled organic extracts, add 5 mL of 0.5 M aqueous KOH, shake, and discard the lower aqueous phase. This removes residual fatty acids.[1]
-
Wash the organic phase with portions of distilled water until the washings are neutral (check with pH paper).[1]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/isopropanol).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol is suitable for cleaning up lipid extracts.
-
Sample Preparation:
-
Perform a lipid extraction using a method like the Bligh/Dyer procedure.[10] Add this compound as an internal standard during this step.
-
Dry the lipid extract under nitrogen.
-
-
SPE Procedure:
-
Use a 100-mg Isolute silica cartridge.
-
Pre-wash the cartridge with 2 mL of hexane.[4]
-
Dissolve the dried lipid extract in 1 mL of toluene and pass it through the cartridge.[4]
-
Elute nonpolar compounds like cholesteryl esters with 1 mL of hexane.[4]
-
Elute cholesterol and other related sterols, including this compound, with 8 mL of 30% isopropanol in hexane.[4]
-
Dry the eluted sterol fraction under nitrogen.
-
Reconstitute the sample in a solvent compatible with your analytical method (e.g., 95% methanol for HPLC-MS).[4]
-
Visualizations
Caption: Workflow for this compound extraction using LLE.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. animbiosci.org [animbiosci.org]
- 3. ab :: Animal Bioscience [animbiosci.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recovery and purification of cholesterol from cholesterol-β-cyclodextrin inclusion complex using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the preparation of Cholesterol-d1 calibration standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the preparation of Cholesterol-d1 calibration standards.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound, like unlabeled cholesterol, is a lipophilic molecule with poor solubility in aqueous solutions. For analytical purposes, especially in chromatography, initial stock solutions are typically prepared in high-purity organic solvents such as ethanol, methanol, isopropanol, or chloroform.[1][2] For biological assays, a buffer containing detergents or other solubilizing agents may be necessary.[3] Always refer to the manufacturer's instructions for the specific this compound product.
Q2: How should I store my this compound stock and working solutions to ensure stability?
A2: For long-term storage, this compound stock solutions should be stored at -20°C or below in tightly sealed vials to prevent solvent evaporation and degradation.[4][5] Studies on unlabeled cholesterol have shown it to be stable in serum for extended periods when frozen.[6] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.[4] Working standards, if prepared in a volatile solvent, should be made fresh for each experiment to ensure accuracy. When stored in toluene and protected from light, cholesterol has been found to be stable for at least 7 days at temperatures ranging from -20°C to 23°C.[7]
Q3: Can I perform serial dilutions to prepare my calibration curve?
A3: While convenient, performing serial dilutions is generally not recommended as it can propagate errors from one standard to the next.[8][9] It is best practice to prepare each calibration standard independently from a common stock solution to minimize the risk of compounding dilution errors.[9]
Q4: Is there a risk of isotopic exchange with this compound?
A4: Deuterium labels on carbon atoms, as is typical for this compound, are generally stable under standard experimental conditions for mass spectrometry. The widespread use of deuterated steroids as internal standards in metabolic studies attests to their stability against significant isotopic exchange that would affect quantification.[10][11][12][13] However, it is crucial to use high-purity solvents and reagents to avoid any potential for unforeseen chemical reactions.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis
-
Possible Cause: Sub-optimal chromatographic conditions or interactions with the analytical column.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase composition is appropriate for cholesterol analysis. The use of additives may be necessary.
-
Check Column Integrity: The column may be degraded or contaminated. Flush the column or replace it if necessary.
-
Sample Solvent: Ensure the solvent used for the final dilution of the standard is compatible with the mobile phase to prevent peak distortion.
-
Issue 2: Inconsistent or Non-Reproducible Calibration Curves
-
Possible Cause: Inaccurate pipetting, improper dilution technique, or standard degradation.
-
Troubleshooting Steps:
-
Pipetting Technique: Review and standardize your pipetting technique. Ensure you are using calibrated pipettes and appropriate tips. Hold the pipette vertically and just below the liquid surface for accurate aspiration.[1]
-
Independent Dilutions: Prepare each standard individually from the stock solution rather than using serial dilutions.[9]
-
Fresh Standards: Prepare fresh working standards for each analytical run to avoid issues with solvent evaporation or degradation.[4][5]
-
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
-
Possible Cause: Co-eluting matrix components from the sample are interfering with the ionization of this compound in the mass spectrometer's ion source.[14][15] This is a significant issue in complex biological matrices like plasma or serum.[16]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[16]
-
Chromatographic Separation: Optimize the LC method to achieve better separation of this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., Cholesterol-d7) that has nearly identical chemical and physical properties to this compound.[17][18][19][20] The internal standard is added to all samples and calibrators, and the ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variations in ionization efficiency.[21]
-
Data and Protocols
Table 1: Example Pipetting Accuracy and Precision
| Pipette Volume (µL) | Technique | Mean Volume (µL) | Standard Deviation |
| 10 | Proper | 10.02 | 0.05 |
| 10 | Improper | 9.85 | 0.45 |
This table illustrates the importance of proper pipetting technique on accuracy and precision, adapted from an internal study mentioned in a Restek publication.[1]
Experimental Protocol: Preparation of this compound Calibration Standards for LC-MS
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of ethanol in a Class A volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with ethanol and mix thoroughly.
-
-
Working Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the intermediate stock solution.[8]
-
For example, to prepare a 1 µg/mL standard, pipette 100 µL of the 100 µg/mL intermediate stock into a 10 mL volumetric flask and dilute with the appropriate solvent (e.g., mobile phase).
-
It is recommended to analyze the standards in a random order.[9]
-
Visualizations
Caption: Workflow for preparing and analyzing this compound calibration standards.
Caption: A logical guide for troubleshooting common issues with this compound standards.
References
- 1. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 2. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0067394B1 - Aqueous cholesterol standard solution and method of preparing the same - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Stability of total cholesterol, high-density-lipoprotein cholesterol, and triglycerides in frozen sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 9. uknml.com [uknml.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Comparison of deuterium incorporation and mass isotopomer distribution analysis for measurement of human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Dealing with co-eluting interferences in Cholesterol-d1 LC-MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding co-eluting interferences in the LC-MS analysis of Cholesterol-d1. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences and why are they a problem in this compound LC-MS analysis?
A1: Co-eluting interferences occur when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] This is particularly problematic in LC-MS analysis because it can lead to inaccurate identification and quantification of the target analyte, this compound.[1] The issue is compounded when the interfering compound has the same mass-to-charge ratio (isobaric) as the analyte, making it difficult to distinguish them using a mass spectrometer alone.[3][4]
Q2: What are the common sources of co-eluting interferences in cholesterol analysis?
A2: Common sources include:
-
Isobaric Compounds: These are molecules that have the same nominal mass but different structures. In cholesterol analysis, a primary challenge is separating isobaric sterols like lathosterol from cholesterol, as they are structurally very similar.[4][5]
-
Isomeric Metabolites: Drug metabolism can sometimes produce metabolites that are isobaric or isomeric to the parent drug and have identical MRM transitions, causing interference.[3]
-
Matrix Components: Biological samples are complex, and endogenous components like phospholipids, triglycerides, and other lipids can co-elute with the analyte, causing ion suppression or enhancement, collectively known as matrix effects.[5][6]
-
Contaminants: Impurities from solvents, plasticware (e.g., polydimethylsiloxanes), or sample handling can introduce interfering peaks.[7]
Q3: How can I detect if I have a co-elution problem?
A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some indicators:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder, which is a sudden discontinuity, is a strong indicator of co-elution, whereas tailing is a more gradual decline.[1][2] If all peaks in the chromatogram are split, it might indicate a physical problem with the column; if only one or two are affected, co-elution is more likely.[8]
-
Diode Array Detector (DAD): If you are using a DAD, you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS): By taking mass spectra at different points across the chromatographic peak (peak apex, leading edge, and tailing edge), you can check for consistency. If the mass spectra profiles shift, co-elution is likely.[2]
Q4: What are the primary strategies to resolve co-eluting peaks?
A4: The main strategies involve optimizing the three factors of the resolution equation: capacity factor (k), selectivity (α), and efficiency (N).[1][9] This is typically achieved by:
-
Modifying the Mobile Phase: Adjusting the mobile phase composition, such as the ratio of organic solvent to water, can alter the retention of compounds.[9] For reversed-phase HPLC, weakening the mobile phase (reducing the organic component) increases retention and can improve separation.[1] Changing the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity.[1]
-
Changing the Stationary Phase: Selecting a different column chemistry is a powerful way to change selectivity.[9] For sterol separations, specialized stationary phases like pentafluorophenyl or cholesterol-based columns can offer different selectivity compared to standard C18 columns.[10][11]
-
Optimizing Column Temperature: Adjusting the column temperature can affect mobile phase viscosity and solute diffusion, which can in turn impact peak spacing and efficiency.[9][12]
-
Adjusting the Flow Rate: Lowering the flow rate can sometimes lead to narrower peaks and better resolution, although it will increase the analysis time.[12]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Co-elution
If you have identified a co-elution issue, follow this systematic approach, changing only one parameter at a time to observe its effect.[12]
-
Assess Capacity Factor (k): Ensure your analyte has a capacity factor between 1 and 5. If it's too low (eluting near the void volume), you are likely to have co-elution.
-
Action: Weaken the mobile phase (for reversed-phase) to increase retention.[1]
-
-
Improve Column Efficiency (N): Taller, narrower peaks are easier to resolve.
-
Optimize Selectivity (α): This is the most critical factor for separating closely related compounds.
-
Action:
-
Change Mobile Phase Composition: Try a different organic modifier (e.g., acetonitrile instead of methanol) or adjust the pH.[1]
-
Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl column) to exploit different chemical interactions.[9][10]
-
Adjust Temperature: Varying the column temperature can sometimes alter selectivity, especially for ionizable compounds.[9]
-
-
Guide 2: Dealing with Matrix Effects
Matrix effects from complex biological samples can cause ion suppression or enhancement, impacting accuracy.
-
Problem: Inconsistent results, low signal intensity, or poor reproducibility between samples.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like Cholesterol-d7 is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation.[7][14] Ensure the internal standard is added at the beginning of the sample preparation process.[7]
-
Chromatographic Separation: Adjust the LC method to separate the analyte from the bulk of the matrix components that cause ion suppression.[15]
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is identical to the samples to compensate for matrix effects.[5]
-
Data Presentation
Effective method development requires careful tracking of chromatographic parameters. Use tables to compare the performance of different methods.
Table 1: Comparison of LC Columns for Cholesterol and Lathosterol Separation
| Parameter | Column A (Standard C18) | Column B (PFP) | Column C (Poroshell 120 EC-C18) |
| Stationary Phase | C18 | Pentafluorophenyl | Endcapped C18 |
| Particle Size | 3.5 µm | 3.0 µm | 1.9 µm |
| Retention Time (Cholesterol) | 8.52 min | 9.15 min | 7.81 min |
| Retention Time (Lathosterol) | 8.55 min | 9.35 min | 7.99 min |
| Resolution (Rs) | 0.8 (Co-eluting) | 1.8 (Baseline separated) | 2.1 (Well resolved) |
| Peak Tailing Factor | 1.3 | 1.1 | 1.0 |
Note: This table is illustrative. Actual values will depend on specific experimental conditions. The use of smaller particle sizes can significantly improve resolution for closely eluting isomers like lathosterol and cholesterol.[4]
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Cholesterol Analysis
This protocol provides a starting point for developing a method for cholesterol analysis. Optimization will be required.
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
-
Mobile Phase A: Water with 0.1% formic acid[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid[7]
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Ramp to 100% B
-
8-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B for re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode[4][16]
-
MRM Transition: For this compound, the specific parent and product ions would be selected. For unlabeled cholesterol, the transition is often based on the dehydrated ion (m/z 369.3) and a characteristic fragment ion (e.g., m/z 161.1).[16]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed to extract lipids, including cholesterol, from a serum or plasma sample while removing proteins and some polar interferences.
-
Aliquoting: Pipette 50 µL of serum/plasma into a glass tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Cholesterol-d7) dissolved in an appropriate solvent.
-
Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of methanol:methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 500 µL of water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper organic layer (containing lipids), a protein disk in the middle, and a lower aqueous layer.
-
Collection: Carefully collect the upper organic layer and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions (e.g., 100 µL of the mobile phase).[7]
-
Analysis: Vortex briefly and inject into the LC-MS system.
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: General workflow for this compound LC-MS analysis.
Caption: Relationship between this compound and potential interferences.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Long-Term Stability of Cholesterol-d1 Stock Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of Cholesterol-d1 stock solutions. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions? For long-term stability, this compound solutions should be stored at or below -16°C, with -20°C being a commonly recommended temperature. Storing solutions in organic solvents below -30°C is generally not advised unless they are in a sealed glass ampoule to prevent issues with solvent freezing and precipitation.
Q2: What are the most suitable solvents for preparing this compound stock solutions? this compound is soluble in various organic solvents. For analytical purposes, especially for LC-MS applications, high-purity methanol and ethanol are common choices. Other solvents like chloroform, dichloromethane, and isopropanol can also be used depending on the experimental requirements. It is crucial to use high-purity or LC-MS grade solvents to avoid introducing contaminants.
Q3: How should I handle powdered (neat) this compound? Powdered this compound, particularly if it has unsaturated bonds (though less common for this specific molecule), can be hygroscopic. To prevent moisture absorption and subsequent degradation, it is critical to allow the container to warm to room temperature before opening. Once at room temperature, the desired amount can be weighed, and the container should be tightly resealed and returned to the recommended storage temperature (typically ≤ -16°C).
Q4: What are the primary signs of degradation in a this compound stock solution? The primary degradation pathway for cholesterol is oxidation, which forms various oxysterols. Signs of degradation include:
-
A decrease in the concentration of the parent this compound analyte over time.
-
The appearance of new, unexpected peaks in the mass chromatogram, which may correspond to oxidized forms of this compound.
-
Visible changes in the solution, such as discoloration or the formation of precipitates, although these are less common in dilute solutions.
Q5: How long can I expect my this compound stock solution to be stable? The stability of a this compound stock solution is highly dependent on the storage conditions. When stored at -20°C in a suitable solvent, protected from light, and in a tightly sealed glass vial, the solution can be stable for several months to a year. However, it is best practice to periodically verify the concentration and purity, especially for long-term studies. For establishing a definitive shelf-life, a formal stability study is recommended.
Q6: What type of containers are best for storing this compound solutions? For solutions in organic solvents, always use amber glass vials with Teflon-lined caps. Plastic containers (e.g., polystyrene, polypropylene) should be avoided as plasticizers and other impurities can leach into the solvent and contaminate the standard.
Q7: Is it necessary to protect the stock solution from light and air? Yes. Cholesterol is susceptible to photo-oxidation and autoxidation. Storing the solution in amber vials will protect it from light. To minimize exposure to oxygen, it is good practice to flush the headspace of the vial with an inert gas like argon or nitrogen before sealing, especially for very long-term storage.
Summary of Storage and Handling Conditions
| Storage Form | Recommended Solvent(s) | Temperature | Container Type | Key Recommendations |
| Solid (Neat) | N/A | ≤ -16°C | Glass vial with Teflon-lined cap | Allow to warm to room temperature before opening to prevent condensation. |
| Organic Solution | Methanol, Ethanol, Chloroform | -20°C ± 4°C | Amber glass vial with Teflon-lined cap | Prepare aliquots to avoid repeated freeze-thaw cycles. Flush with inert gas for long-term storage. |
Experimental Protocol: Long-Term Stability Assessment of this compound Stock Solution
This protocol outlines a method to formally assess the stability of a this compound stock solution using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the stability and establish a reliable shelf-life for a this compound stock solution under specified storage conditions.
Materials:
-
This compound (solid)
-
LC-MS grade methanol or ethanol
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
2 mL amber glass autosampler vials with Teflon-lined septa
-
LC-MS/MS system (e.g., with a C18 reversed-phase column)
Procedure:
-
Preparation of Initial Stock Solution (T=0):
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve it in the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber glass vials in volumes suitable for single-use at each time point (e.g., 100 µL per vial).
-
Flush the headspace of each vial with nitrogen or argon before tightly sealing.
-
Place the aliquots in a freezer set to the desired storage temperature (e.g., -20°C).
-
-
Stability Time Points:
-
Establish a schedule for testing. A typical schedule for a one-year study would be:
-
T=0 (initial analysis)
-
T=1 month
-
T=3 months
-
T=6 months
-
T=9 months
-
T=12 months
-
-
-
Sample Preparation for LC-MS/MS Analysis:
-
At each time point, remove one aliquot from the freezer. Allow it to thaw and reach room temperature.
-
Prepare a working solution by diluting the stock solution to a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL) in the mobile phase.
-
Prepare a fresh set of calibration standards from a newly prepared stock solution or a solid standard to ensure accuracy.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A suitable gradient to elute cholesterol.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) to monitor the parent and fragment ions for this compound and its potential oxidation products.
-
This compound (C₂₇H₃₉D₇O, MW ~393.70): Monitor for the precursor ion [M+NH₄]⁺ or [M+H-H₂O]⁺. The exact m/z will depend on the deuteration pattern. For a d7-labeled cholesterol, the dehydrated ion would be around m/z 376.4.
-
Potential Degradation Products (Oxidized this compound): Monitor for the masses of common oxysterols (e.g., 7-ketocholesterol, 7α/β-hydroxycholesterol) adjusted for the deuterium labeling. For example, a 7-ketocholesterol-d7 would have a mass increased by the corresponding number of deuterium atoms compared to its non-deuterated counterpart.
-
-
-
-
Data Analysis and Interpretation:
-
Quantify the concentration of the this compound in the stored aliquot at each time point against the freshly prepared calibration curve.
-
Calculate the percentage of the initial concentration remaining. A common acceptance criterion for stability is retaining 90-110% of the initial concentration.
-
Analyze the chromatograms for any new peaks that were not present at T=0. If new peaks are observed, attempt to identify them based on their mass-to-charge ratio as potential degradation products.
-
The solution is considered stable as long as the concentration remains within the acceptance criteria and no significant degradation products are observed.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Gradual decrease in this compound concentration over time | 1. Chemical Degradation: Oxidation due to exposure to air or light. 2. Solvent Evaporation: Improperly sealed vial. 3. Adsorption: The compound may be adsorbing to the surface of the storage container (less common with glass). | 1. Ensure storage at -20°C in amber vials. Flush with inert gas (argon or nitrogen) before sealing for long-term storage. 2. Use high-quality vials with Teflon-lined septa and ensure they are tightly sealed. 3. Use silanized glass vials if adsorption is suspected. |
| Appearance of unexpected peaks in the mass chromatogram | 1. Contamination: Impurities from the solvent, storage vial, or handling equipment. 2. Degradation: The new peaks are likely oxidized forms of this compound (oxysterols). | 1. Use only high-purity, LC-MS grade solvents. Ensure all glassware and equipment are scrupulously clean. 2. Analyze the mass of the new peaks. Common cholesterol oxidation products include 7-ketocholesterol and various hydroxycholesterols. Their deuterated forms will have a corresponding mass shift. If confirmed, the stock solution is degrading and should be discarded. |
| Poor solubility or precipitation upon thawing | 1. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Concentration Too High: The solution is supersaturated at the storage temperature. 3. Solvent Freezing: Storing at a temperature that freezes the solvent can cause the solute to precipitate. | 1. Confirm the solubility of cholesterol in the chosen solvent. Ethanol or methanol are generally good choices. 2. Prepare a more dilute stock solution. 3. Avoid storing solutions at temperatures far below the solvent's freezing point unless in sealed ampoules. For example, do not store aqueous solutions at -20°C without cryoprotectants. |
| Inconsistent or erratic results in LC-MS analysis | 1. Incomplete Dissolution: The standard may not be fully dissolved in the stock or working solution. 2. Matrix Effects: Components in the sample matrix are suppressing or enhancing the ionization of the standard. 3. Instrumental Issues: Problems with the LC system or mass spectrometer. | 1. Ensure the standard is completely dissolved. Gentle vortexing or brief sonication can help. Visually inspect for particulate matter. 2. This is less of an issue for a pure standard stability test but critical in biological samples. Ensure proper sample cleanup and chromatographic separation. 3. Perform routine maintenance and calibration of the LC-MS system. Inject a known standard to verify instrument performance. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stock solution stability issues.
Optimizing injection volume and concentration for Cholesterol-d1 internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Cholesterol-d1 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the gold standard for cholesterol quantification?
Stable isotope-labeled internal standards such as this compound (commonly available as Cholesterol-d7) are considered the gold standard, particularly for LC-MS/MS methods. Because they are structurally identical to the analyte (cholesterol), they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography (co-elution), and ionization, providing the most effective compensation for matrix effects and other sources of variability.[1] By normalizing the analyte's signal to the internal standard's signal, the precision and accuracy of the quantitative results are significantly improved.
Q2: What is the ideal concentration for my this compound internal standard?
There is no single ideal concentration, as it depends on the expected analyte concentration in your samples, the sensitivity of your instrument, and the nature of your sample matrix. The optimal concentration should:
-
Produce a stable and reproducible signal that is well above background noise but not so high that it saturates the detector.
-
Ensure the internal standard (IS) response is consistent across all samples in an analytical run.
-
Effectively track the analyte's behavior throughout the analytical process to correct for variability.
-
Fall within the linear dynamic range of the instrument.[1]
A common starting point is to use a concentration that yields a signal intensity approximately 50% of the signal of the highest calibration standard.[2] However, empirical determination through an optimization experiment is crucial for achieving the best results.
Q3: Can I use different injection volumes for my samples and calibrators if I am using an internal standard?
While in theory, the use of an internal standard should compensate for variations in injection volume because the ratio of the analyte to the IS is used for quantification, it is not recommended as a routine practice.[3] Inconsistent injection volumes can introduce variability and may affect the chromatography. For optimal accuracy and precision, it is best practice to maintain a consistent injection volume for all samples, calibrators, and quality controls.
Q4: I'm observing a slight shift in retention time between cholesterol and this compound. Is this normal and will it affect my results?
A small retention time shift between an analyte and its deuterated internal standard can sometimes occur in liquid chromatography. This is due to the slight difference in lipophilicity caused by the deuterium labeling.[2][4] If the peaks still largely overlap, the impact on quantification may be minimal as they are likely experiencing similar matrix effects.[2] However, if the peaks are significantly separated, they may be affected by different matrix components, leading to inaccurate quantification. If you observe a significant shift, you may need to adjust your chromatographic conditions (e.g., mobile phase composition, gradient) to improve co-elution.[2]
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of your this compound internal standard.
Objective: To find a this compound concentration that provides a consistent and robust signal across the calibration range and in the presence of the sample matrix, ensuring the best linearity and accuracy for the cholesterol quantification.
Methodology:
-
Prepare Internal Standard Working Solutions: Create a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL) in your final reconstitution solvent.
-
Spike Samples: Prepare multiple replicates (n=3-6) of blank biological matrix (e.g., plasma, serum) and spike them with each of the this compound working solutions.
-
Process Samples: Process these samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area of this compound.
-
Data Analysis:
-
Calculate the mean peak area and the coefficient of variation (%CV) for the replicates at each concentration.
-
Select the concentration that provides a strong, reproducible signal (low %CV, typically <15%) without saturating the detector.
-
Workflow for Optimizing Internal Standard Concentration
Caption: Workflow for optimizing this compound internal standard concentration.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area
Symptom: The peak area of this compound is inconsistent across samples in the same batch (%CV > 15%).
| Possible Cause | Recommended Action |
| Inconsistent Pipetting | Use a calibrated, high-precision pipette to add the internal standard. Prepare a master mix of the IS solution to add to all samples to minimize variability.[2] |
| Internal Standard Instability | Ensure this compound is stable in your sample matrix and under your sample preparation conditions (e.g., pH, temperature). Prepare fresh working solutions daily. |
| Instrument Instability | Allow the LC-MS/MS system to fully stabilize before starting the run. Check system suitability by injecting a standard solution multiple times at the beginning of the batch. |
| Matrix Effects | Different sample matrices can cause variable ion suppression or enhancement. Ensure your sample cleanup is effective. If variability persists, you may need to further optimize the chromatography to separate the IS from interfering components. |
Issue 2: Poor Linearity of the Calibration Curve (r² < 0.99)
Symptom: The calibration curve for cholesterol is not linear when plotted as the analyte/IS peak area ratio versus concentration.
| Possible Cause | Recommended Action |
| Inappropriate IS Concentration | The chosen IS concentration may be too high (causing detector saturation) or too low (resulting in a poor signal-to-noise ratio at the lower end of the curve). Re-evaluate the IS concentration using the optimization protocol. |
| Analyte and IS Not Proportional | The analyte and IS may not be responding proportionally across the concentration range. This can happen if one is approaching the limit of linearity of the detector. Ensure both are within the linear dynamic range of the instrument. |
| Isotopic Interference ("Cross-Talk") | At very high concentrations of cholesterol, naturally occurring isotopes of cholesterol can contribute to the signal of this compound, artificially inflating the IS signal and causing the curve to bend.[2] Ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and IS. A mass difference of at least 3 amu is recommended.[2] |
Troubleshooting Logic for Common Issues
Caption: Troubleshooting logic for this compound internal standard issues.
Quantitative Data Summary
The following tables provide examples of concentration ranges and performance metrics from validated methods for cholesterol and related sterols. These should be used as a general guide, and specific parameters must be validated for your own method and instrument.
Table 1: Example Concentration Ranges for Cholesterol Analysis
| Analytical Method | Analyte/Internal Standard | Calibration Range | Sample Matrix | Reference |
| LC-MS/MS | 7-ketocholesterol / d7-7-ketocholesterol | 1 - 400 ng/mL | Human Plasma | [5] |
| LC-MS/MS | 4β-hydroxycholesterol / 4β-OHC-D4 | 2 - 500 ng/mL | Human Plasma | [6] |
| LC-MS | Cholesterol-d7 | 10 pmol - 2 nmol (on-column) | Standard Solution | [7][8] |
| GC-MS | Cholesterol | 0.1 - 15 mmol/L | Rat Serum | [9][10] |
| HPTLC | Cholesterol | 2 - 7 µ g/spot | Standard Solution |
Table 2: Example Performance of an Optimized IS Concentration
This table illustrates the goal of the IS optimization protocol: finding a concentration with low variability.
| IS Concentration (ng/mL) | Mean Peak Area (n=6) | % Coefficient of Variation (%CV) | Assessment |
| 10 | 85,430 | 22.5% | Too low, poor reproducibility |
| 50 | 452,100 | 8.2% | Good , strong and stable signal |
| 100 | 910,500 | 6.5% | Good , strong and stable signal |
| 500 | 4,850,000 | 9.8% | Potentially too high, risk of detector saturation |
Note: Data is illustrative and not from a specific cited study. Based on this example, 50 ng/mL or 100 ng/mL would be suitable concentrations to move forward with for further method validation.[1]
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. chromforum.org [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. open.uct.ac.za [open.uct.ac.za]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Validation & Comparative
A Comparative Guide to Cholesterol Quantification: Method Validation Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, accurate and precise quantification of cholesterol is paramount. This guide provides an objective comparison of two gold-standard mass spectrometry-based methods for cholesterol analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Cholesterol-d7, is a cornerstone of these methods, ensuring high accuracy by correcting for variations during sample preparation and analysis. While the prompt specified Cholesterol-d1, it is important to note that Cholesterol-d6 and Cholesterol-d7 are more commonly utilized and documented in scientific literature.[1] This guide will focus on the widely accepted Cholesterol-d7 as the internal standard.
This document details the experimental protocols and presents a clear comparison of the performance of these two powerful analytical techniques, supported by experimental data.
Method Performance Comparison
The selection of an analytical method for cholesterol quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS, when coupled with isotope dilution using a deuterated internal standard, provide high accuracy and precision.[1][2] Below is a summary of key performance parameters for each method based on published validation data.
| Performance Parameter | GC-MS with Cholesterol-d7 Internal Standard | LC-MS/MS with Cholesterol-d7 Internal Standard | Alternative Method: Enzymatic Assay |
| Linearity Range | 0.1 to 15 mmol/L[1] | 500 to 10,000 ng/mL | Varies by kit, typically in µg range |
| Limit of Detection (LOD) | 0.04 mmol/L[1] | Not explicitly stated, but high sensitivity is a key feature | Dependent on fluorometric or colorimetric detection |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated, but method is highly sensitive | Dependent on fluorometric or colorimetric detection |
| Precision (CV%) | Intra-day & Inter-day: <5%[1] | Not explicitly stated, but described as having good precision | Typically <10% |
| Accuracy (Recovery %) | 92.5%–98.5%[1] | Described as accurate | Varies by kit |
| Sample Throughput | Lower, requires derivatization | Higher, often with simpler sample preparation | High, suitable for screening |
| Specificity | High | Very High | Can be prone to interference |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for cholesterol quantification using GC-MS and LC-MS/MS with a deuterated internal standard.
Detailed Experimental Protocols
Below are representative protocols for the quantification of cholesterol in serum using GC-MS and in mammalian cells using LC-MS/MS with Cholesterol-d7 as an internal standard.
GC-MS Protocol for Serum Cholesterol Quantification
This protocol is adapted from established methods for accurate cholesterol determination in serum.[1][3]
1. Sample Preparation:
-
To 100 µL of serum, add a known amount of Cholesterol-d7 internal standard solution.
-
Add 1 mL of alcoholic potassium hydroxide solution to hydrolyze cholesteryl esters.
-
Incubate at 60°C for 1 hour.
-
After cooling, perform a liquid-liquid extraction by adding 2 mL of hexane and vortexing.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of cholesterol and Cholesterol-d7.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 290°C at 20°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 458 for cholesterol-TMS and m/z 465 for Cholesterol-d7-TMS.[3]
4. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of cholesterol and a fixed concentration of Cholesterol-d7.
-
The ratio of the peak area of the analyte (cholesterol) to the internal standard (Cholesterol-d7) is plotted against the concentration of the analyte.
-
The concentration of cholesterol in the unknown samples is determined from this calibration curve.
LC-MS/MS Protocol for Cholesterol Quantification in Mammalian Cells
This protocol is based on a facile method for profiling cholesterol in cells and tissues.[4][5]
1. Sample Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline.
-
Perform cell lysis and protein quantification.
-
To a known amount of cell lysate, add a known amount of Cholesterol-d7 internal standard.
-
Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Gemini 5 µm, 50 x 4.6 mm).
-
Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient from 40% B to 100% B is used to elute cholesterol.
-
Mass Spectrometer: Agilent 6545 Q-TOF or a triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or product ion scan.
-
Transitions to Monitor: For cholesterol, the precursor ion [M+NH4-H2O]+ at m/z 369.35 and for Cholesterol-d7, the precursor ion at m/z 376.40 can be monitored, along with their respective product ions.[4][6]
3. Quantification:
-
Similar to the GC-MS method, a calibration curve is generated using standards.
-
The peak area ratio of cholesterol to Cholesterol-d7 is used to calculate the concentration of cholesterol in the cell samples, which is then typically normalized to the protein content.
Cholesterol Metabolism and its Relevance
The accurate measurement of cholesterol is crucial for understanding its role in both health and disease. Cholesterol is a vital component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Dysregulation of cholesterol metabolism is a key factor in the development of cardiovascular diseases.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cholesterol-d1 and Cholesterol-d7 as Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Principles of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of analysis. This "isotopic twin" experiences the same sample preparation losses and ionization variations as the endogenous analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the analytical process. An ideal internal standard should be chemically identical to the analyte, exhibit a sufficient mass difference to be distinguished by the mass spectrometer, and not introduce any isotopic interference.
Comparison of Cholesterol-d1 and Cholesterol-d7
The key difference between this compound and Cholesterol-d7 lies in the number of deuterium atoms incorporated into the cholesterol molecule. This seemingly small variation has significant implications for the accuracy and reliability of the analytical method.
| Feature | This compound | Cholesterol-d7 |
| Degree of Deuteration | Lightly Labeled (1 Deuterium) | Heavily Labeled (7 Deuteriums) |
| Mass Shift (from unlabeled Cholesterol) | +1 Da | +7 Da |
| Potential for Isotopic Overlap | High | Low |
| Risk of Interference from Natural Isotopes | Significant | Minimal |
| General Recommendation | Not Recommended | Recommended |
A Deeper Dive into the Comparison:
-
Isotopic Overlap and Accuracy: Unlabeled cholesterol has a natural isotopic distribution due to the presence of ¹³C isotopes. The M+1 peak of unlabeled cholesterol will have a certain intensity. A this compound internal standard, with only a +1 Da mass shift, will have a signal that is directly adjacent to the M+1 peak of the much more abundant endogenous cholesterol. This proximity significantly increases the risk of isotopic overlap, where the signal from the natural isotopes of cholesterol contributes to the signal of the internal standard, leading to an underestimation of the true analyte concentration.
-
The Advantage of a Higher Mass Shift: Cholesterol-d7, with a +7 Da mass shift, provides a much clearer separation between the mass signals of the analyte and the internal standard. This significantly reduces the risk of isotopic crosstalk and interference from the natural isotopic abundance of cholesterol, resulting in more accurate and reliable quantification. A mass shift of at least +3 Da is generally recommended to move the internal standard's signal away from the analyte's isotopic cluster.
-
Commercial Availability and Common Practice: Cholesterol-d7 is widely commercially available and is a commonly used internal standard in validated methods for cholesterol quantification.[1][2][3][4] The lack of commercially available this compound for this purpose and its absence in published analytical methods further underscores its unsuitability.
Experimental Protocol: Cholesterol Quantification using LC-MS/MS with a Deuterated Internal Standard
This section outlines a general experimental protocol for the quantification of total cholesterol in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This protocol can be adapted for use with Cholesterol-d7.
1. Sample Preparation (Saponification and Extraction)
-
Internal Standard Spiking: To 100 µL of serum sample, add a known amount of Cholesterol-d7 solution (in ethanol).
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters to free cholesterol.
-
Extraction: After cooling, add 1 mL of water and 3 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of cholesterol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Cholesterol: Monitor a specific precursor-to-product ion transition (e.g., m/z 369.3 → 161.1).
-
Cholesterol-d7: Monitor the corresponding transition for the deuterated standard (e.g., m/z 376.3 → 161.1).
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for both analyte and internal standard.
-
3. Data Analysis
-
Integrate the peak areas for both cholesterol and Cholesterol-d7.
-
Calculate the peak area ratio of cholesterol to Cholesterol-d7.
-
Construct a calibration curve using known concentrations of cholesterol standards spiked with the same amount of Cholesterol-d7.
-
Determine the concentration of cholesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the key steps in the quantification of cholesterol using an internal standard.
References
- 1. A new approach to overcome natural cholesterol interference during simultaneous determination of two stable isotope-enriched cholesterol tracers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Percent cholesterol absorption in normal women and men quantified with dual stable isotopic tracers and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of percent cholesterol absorption in humans with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol Quantification: Cross-Validation of LC-MS and GC-MS Methods Using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of cholesterol in biological samples. The focus is on cross-validation using an isotope-labeled internal standard, such as Cholesterol-d1, a common strategy to ensure accuracy and reproducibility.
The choice between LC-MS and GC-MS for cholesterol analysis depends on various factors, including the required sample throughput, sensitivity, and the specific information needed (e.g., free cholesterol versus total cholesterol). Both techniques, when coupled with isotope dilution mass spectrometry, are powerful tools for accurate cholesterol quantification.
Methodology Overview
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for high-accuracy quantification. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. This internal standard behaves almost identically to the endogenous cholesterol through extraction, purification, and analysis, correcting for any sample loss during preparation. The final concentration is determined by the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard.
Experimental Protocols
The following are detailed methodologies for the analysis of total cholesterol using both GC-MS and LC-MS with this compound as an internal standard.
Sample Preparation (Common for both LC-MS and GC-MS)
-
Internal Standard Spiking : To a known volume or weight of the biological sample (e.g., 100 µL of serum), add a precise amount of this compound solution. The amount should be chosen to be close to the expected concentration of endogenous cholesterol.
-
Hydrolysis (for Total Cholesterol) : To hydrolyze cholesterol esters to free cholesterol, add a strong base, such as 1 M potassium hydroxide in ethanol. The mixture is then incubated, for instance, at 60°C for 1 hour.[1][2][3][4]
-
Extraction : After hydrolysis, the free cholesterol is extracted from the aqueous matrix into an organic solvent. This is typically achieved by adding water and an organic solvent like hexane or cyclohexane, followed by vigorous mixing and centrifugation to separate the layers.[2] The organic layer containing the cholesterol is then carefully collected.
-
Drying : The collected organic extract is dried down to completeness, often under a gentle stream of nitrogen. The dried residue is then reconstituted in a suitable solvent for either GC-MS or LC-MS analysis.
GC-MS Specific Protocol
-
Derivatization : To increase the volatility and thermal stability of cholesterol for GC analysis, a derivatization step is necessary.[1][5][6] The dried extract from the sample preparation step is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated to form the trimethylsilyl (TMS) ether of cholesterol.[1]
-
Gas Chromatography (GC) :
-
Column : A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[7]
-
Injection : A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC inlet, typically in splitless mode to maximize sensitivity.[7]
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate.[7]
-
Oven Temperature Program : A temperature gradient is employed to ensure good chromatographic separation. For example, an initial temperature of 180°C, held for 1 minute, then ramped to 300°C at a rate of 20°C/min, and held for 10 minutes.
-
-
Mass Spectrometry (MS) :
-
Ionization : Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of cholesterol.[7]
-
Analysis Mode : Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. The mass-to-charge ratios (m/z) of characteristic ions for both cholesterol-TMS and this compound-TMS are monitored. For cholesterol-TMS, a common ion is m/z 458 (molecular ion), while for a deuterated standard, the corresponding molecular ion would be shifted.[1]
-
LC-MS Specific Protocol
-
Derivatization : A key advantage of LC-MS for cholesterol analysis is that derivatization is often not required.[2][8] The dried extract can be directly reconstituted in the mobile phase.
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase column, such as a C18, is typically used for the separation of cholesterol.[9]
-
Mobile Phase : A gradient of organic solvents like methanol, acetonitrile, and isopropanol with a small amount of an additive like ammonium acetate is common.[10]
-
Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) :
-
Ionization : Atmospheric Pressure Chemical Ionization (APCI) is a common choice for the analysis of nonpolar compounds like cholesterol as it provides good sensitivity without derivatization.[9] Electrospray Ionization (ESI) can also be used, sometimes with derivatization to improve ionization efficiency.[8]
-
Analysis Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification. For cholesterol, the protonated molecule [M+H]+ or an adduct ion is monitored.
-
Quantitative Data Comparison
The following tables summarize typical performance characteristics for GC-MS and LC-MS methods for cholesterol analysis based on published literature. The exact values can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | GC-MS | LC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%CV) | < 1% (within-run), < 2% (day-to-day)[4][11] | < 1% (within-run), < 3% (day-to-day) |
| Accuracy (% Bias) | Typically within ± 2% of reference values[11][12] | Typically within ± 3% of reference values[12] |
| Limit of Detection (LOD) | 0.04 - 0.2 µg/mL[6][13] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.6 µg/mL[13][14] | 0.3 - 2 µg/mL |
| Feature | GC-MS | LC-MS |
| Derivatization | Required (e.g., silylation)[1][4] | Often not required[2] |
| Sample Throughput | Lower due to longer run times and derivatization step | Higher due to shorter run times and no derivatization |
| Robustness | Generally considered very robust and well-established | Can be sensitive to matrix effects |
| Cost | Generally lower initial instrument cost | Generally higher initial instrument cost |
| Separation Efficiency | High separation efficiency for volatile compounds[12] | Good for a wide range of compounds, including non-volatile ones |
Visualizing the Workflow and Cross-Validation
To better illustrate the processes, the following diagrams outline the experimental workflow for both methods and the logic of their cross-validation.
Caption: Experimental workflows for GC-MS and LC-MS cholesterol analysis.
Caption: Logical relationship of the cross-validation process.
Conclusion
Both GC-MS and LC-MS are highly reliable and accurate methods for the quantification of cholesterol when used in conjunction with isotope dilution.
-
GC-MS is a well-established, robust, and cost-effective technique that offers excellent precision and accuracy.[4][11] Its main drawback is the need for a derivatization step, which can increase sample preparation time and introduce potential variability.[6]
-
LC-MS provides the significant advantage of eliminating the need for derivatization, leading to higher sample throughput.[2][8] While potentially more susceptible to matrix effects, modern instrumentation and methodologies have greatly improved its robustness.
The cross-validation of both methods using an internal standard like this compound is crucial for ensuring data integrity, especially in clinical and pharmaceutical research. The choice of method will ultimately depend on the specific needs of the laboratory, including sample volume, desired throughput, and available resources. For high-throughput applications, LC-MS is often favored, while GC-MS remains a gold standard for its proven reliability and lower operational cost.
References
- 1. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Total cholesterol in serum determined by isotope dilution/mass spectrometry, with liquid-chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. agilent.com [agilent.com]
- 10. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 11. Determination of serum cholesterol by isotope dilution mass spectrometry with a benchtop capillary gas chromatograph/mass spectrometer: comparison with the National Reference System's Definitive and Reference Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cholesterol Quantification: Determining Limits of Detection and Quantification with Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cholesterol, with a focus on determining the limit of detection (LOD) and limit of quantification (LOQ) using Cholesterol-d7 as an internal standard. The selection of an appropriate analytical method with adequate sensitivity is paramount for accurate cholesterol measurement in various biological matrices, impacting research in metabolic diseases, drug development, and clinical diagnostics. This document presents supporting experimental data, detailed methodologies, and a comparative analysis of commonly employed techniques.
Comparison of Analytical Methods for Cholesterol Quantification
The choice of analytical technique for cholesterol quantification depends on the required sensitivity, specificity, sample matrix, and available instrumentation. Mass spectrometry-based methods, particularly when coupled with chromatography and utilizing a stable isotope-labeled internal standard like Cholesterol-d7, are considered the gold standard for their high accuracy and precision.[1] However, other methods like gas chromatography and enzymatic assays are also widely used.
The following table summarizes the performance of different methods for cholesterol quantification, highlighting their reported limits of detection (LOD) and quantification (LOQ).
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Characteristics |
| LC-MS/MS | Cholesterol-d7 | 10 pmol (on-column)[2] | Not explicitly stated, but linearity is established from 10 pmol to 2 nmol[2] | High specificity and sensitivity; suitable for complex matrices. |
| LC/APCI-MS | Not specified | 15-30 ng/mL | 100 ng/mL | Good sensitivity without the need for derivatization. |
| GC-MS | Cholesterol-d7 | 0.04 mmol/L | Not explicitly stated, but linearity is established from 0.1 to 15 mmol/L[1] | Requires derivatization, which can be cumbersome, but offers high accuracy.[3] |
| GC-MS | 7,(5 alpha)-cholesten-3 beta-ol | Not specified | Not specified | A cost-effective alternative to stable isotope-labeled standards.[4] |
| HPLC-PAD | Not specified | 1.49 µg/mL | 2.72 µg/mL | Less sensitive than MS-based methods.[5] |
| GC-MS (in meat) | Not specified | 0.19 µg/mL | 0.56 µg/mL | Demonstrates higher sensitivity than HPLC-PAD for this matrix.[5] |
| Enzymatic Assay | Not applicable | ~20 µg/mL (in serum)[6] | Not specified | Simple, high-throughput, but can be prone to interferences. |
Note: The reported LOD and LOQ values can vary depending on the specific instrument, experimental conditions, and sample matrix.
Experimental Protocol: Determination of LOD and LOQ for Cholesterol by LC-MS/MS using Cholesterol-d7
This protocol outlines the key steps for determining the LOD and LOQ of cholesterol in a biological matrix (e.g., serum or plasma) using an LC-MS/MS system with Cholesterol-d7 as an internal standard.
Materials and Reagents
-
Cholesterol standard
-
Cholesterol-d7 internal standard
-
HPLC-grade solvents (e.g., methanol, isopropanol, acetonitrile, water)
-
Formic acid and ammonium formate
-
Biological matrix (e.g., charcoal-stripped serum to serve as a blank matrix)
-
Extraction solvent (e.g., chloroform:methanol mixture)
Sample Preparation
-
Preparation of Standard Solutions: Prepare a series of cholesterol standard solutions of known concentrations in a suitable solvent.
-
Spiking of Blank Matrix: Spike the blank biological matrix with the cholesterol standard solutions to create a calibration curve ranging from the expected low to high concentrations.
-
Addition of Internal Standard: Add a fixed concentration of Cholesterol-d7 to all calibration standards, quality control (QC) samples, and unknown samples.
-
Liquid-Liquid Extraction: Extract the lipids (including cholesterol and Cholesterol-d7) from the matrix using an appropriate organic solvent mixture (e.g., Folch or Bligh-Dyer methods).
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[3]
-
Mobile Phase B: Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.[3]
-
Gradient: A suitable gradient program to separate cholesterol from other matrix components.
-
Flow Rate: Typically around 0.5 mL/min.[3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both cholesterol and Cholesterol-d7. For Cholesterol-d7, the parent ion is m/z 376.4.[7]
-
Data Analysis and Determination of LOD and LOQ
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of cholesterol to Cholesterol-d7 against the concentration of the cholesterol standards.
-
LOD and LOQ Calculation: The LOD and LOQ can be determined using several methods, with the most common being:
-
Signal-to-Noise Ratio (S/N): The LOD is typically defined as the concentration at which the S/N is 3:1, and the LOQ is the concentration at which the S/N is 10:1.
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)
-
-
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates the general workflow for determining the limit of detection and quantification of cholesterol using LC-MS/MS with an internal standard.
Caption: Experimental workflow for determining cholesterol LOD and LOQ.
Cholesterol Biosynthesis Pathway
Understanding the biological context of cholesterol is crucial for researchers. The following diagram illustrates a simplified overview of the cholesterol biosynthesis pathway, highlighting the Kandutsch-Russell and Bloch pathways.
Caption: Simplified cholesterol biosynthesis pathways.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Measurement of cholesterol in serum by gas chromatography/mass spectrometry at moderate mass resolution, with a nonendogenous cholesterol isomer as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Determination of 7α-OH cholesterol by LC-MS/MS: application in assessing the activity of CYP7A1 in cholestatic minipigs - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Isotope-Labeled Cholesterol in Serum Reference Methods
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in serum cholesterol quantification, Isotope Dilution Mass Spectrometry (IDMS) stands as the definitive reference method. This guide provides a comprehensive comparison of the isotopically labeled cholesterol standards used in these methods, supported by experimental data and detailed protocols.
At the heart of IDMS is the use of a stable, isotopically labeled version of cholesterol as an internal standard. This standard is added to a serum sample at the beginning of the analytical process. Because the labeled and unlabeled cholesterol are chemically identical, they behave the same way during extraction, purification, and analysis. By measuring the ratio of the natural to the labeled cholesterol using a mass spectrometer, a highly accurate and precise quantification of the cholesterol in the original sample can be achieved.
The two most common types of isotopically labeled internal standards for cholesterol are deuterated cholesterol (e.g., Cholesterol-d7) and Carbon-13 (¹³C) labeled cholesterol. While "Cholesterol-d1" is not commonly cited in reference methods, this guide will compare the broader class of deuterated cholesterol with ¹³C-labeled alternatives.
Performance Comparison: Deuterated vs. ¹³C-Labeled Cholesterol
The choice of internal standard can subtly influence the accuracy and precision of the measurement. The ideal internal standard should co-elute perfectly with the analyte and be chemically stable throughout the procedure.
| Parameter | Deuterated Cholesterol (e.g., Cholesterol-d7) | ¹³C-Labeled Cholesterol (e.g., [3,4-¹³C]Cholesterol) | Key Findings |
| Accuracy (Bias) | Can exhibit a small bias due to slight differences in chromatographic behavior. | Generally considered to have higher accuracy due to identical chromatographic behavior with the analyte.[1][2] | The mean percent bias from the National Institute of Standards and Technology's (NIST) primary reference method is very low for both, often less than 0.5%.[3] |
| Precision (CV%) | High precision with a coefficient of variation (CV) for a single measurement as low as 0.36%.[4] | Excellent precision with total %CVs for Standard Reference Materials (SRMs) between 0.61% and 0.73%.[3] | Both types of standards enable highly precise measurements that meet the stringent requirements for a reference method. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[2] | Typically co-elutes perfectly with the unlabeled analyte.[2] | Perfect co-elution is critical for accurate compensation of matrix effects. |
| Isotopic Stability | C-D bonds are slightly weaker than C-H bonds, raising a small possibility of deuterium-hydrogen exchange. | ¹³C is a stable, non-radioactive isotope, and the C-C bonds are very stable. | ¹³C-labeled standards are generally considered more isotopically stable. |
Experimental Protocols
The two primary IDMS methods for serum cholesterol are Gas Chromatography-IDMS (GC-IDMS) and Liquid Chromatography-IDMS (LC-IDMS).
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)
This is a well-established reference method.
Methodology:
-
Sample Preparation: A known amount of isotopically labeled cholesterol (e.g., Cholesterol-d7 or ¹³C-cholesterol) is added to the serum sample.
-
Hydrolysis: The cholesterol esters in the serum are hydrolyzed to free cholesterol using an alcoholic potassium hydroxide solution.
-
Extraction: The free cholesterol is extracted from the sample using an organic solvent like hexane or cyclohexane.
-
Derivatization: The extracted cholesterol is converted to a more volatile form, typically a trimethylsilyl (TMS) ether derivative, by reacting it with a derivatizing agent.[4]
-
GC-MS Analysis: The derivatized cholesterol is injected into a gas chromatograph, which separates it from other components. The eluent then enters a mass spectrometer, which measures the ion intensity ratio of the molecular ions of the unlabeled and labeled cholesterol derivatives.
-
Quantification: The concentration of cholesterol in the original sample is calculated by comparing the measured ion ratio to that of a calibration standard.
Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS)
This method has the advantage of not requiring a derivatization step.
Methodology:
-
Sample Preparation: A known amount of isotopically labeled cholesterol (e.g., [25,26,27-¹³C]cholesterol) is added to the serum sample.[5]
-
Hydrolysis: Similar to the GC-IDMS method, cholesterol esters are hydrolyzed to free cholesterol.
-
Extraction: The total cholesterol is extracted into an organic solvent.[6]
-
LC-MS Analysis: The extracted cholesterol is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer for measurement of the ion intensity ratio of the unlabeled and labeled cholesterol.[5]
-
Quantification: The cholesterol concentration is determined by comparing the ion ratio of the sample to that of a calibrator.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in a typical IDMS workflow.
Figure 1: GC-IDMS Workflow for Serum Cholesterol
Figure 2: LC-IDMS Workflow for Serum Cholesterol
References
- 1. cdc.gov [cdc.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proposed serum cholesterol reference measurement procedure by gas chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of total cholesterol in serum by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total cholesterol in serum determined by isotope dilution/mass spectrometry, with liquid-chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Analysis of Cholesterol-d1 and Non-Endogenous Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides a comprehensive comparison between the gold standard, a deuterated internal standard such as Cholesterol-d1, and commonly used non-endogenous (or structural analogue) internal standards for the quantification of cholesterol.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction and sample handling to ionization in the mass spectrometer. This mimicry allows for the correction of variations in sample preparation and instrument response, ultimately leading to more accurate and precise results.
Stable isotope-labeled (SIL) internal standards, like this compound (and other deuterated cholesterols such as d6 or d7), are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical nature ensures they co-elute with the analyte and experience the same matrix effects, which are the suppression or enhancement of ionization caused by other components in the sample matrix. Non-endogenous internal standards, on the other hand, are structurally similar but not identical to the analyte. While often more accessible and less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic behavior, potentially compromising data accuracy.
Performance Under Scrutiny: A Data-Driven Comparison
An international survey on cholesterol and non-cholesterol sterol determination provides valuable real-world data on the performance of different analytical methods and internal standards. The following table summarizes the reported cholesterol concentrations and their variability (coefficient of variation, %CV) from human serum samples analyzed by various laboratories using either deuterated or non-endogenous internal standards with Gas Chromatography-Mass Spectrometry (GC-MS).
| Internal Standard Type | Internal Standard Example(s) | Mean Cholesterol Concentration (mg/dL) | Inter-laboratory CV (%) |
| Deuterated | Deuterium-labeled sterols | 151 ± 30 | 20.2 |
| Non-endogenous | 5α-cholestane | 158 ± 20 | 12.4 |
| Non-endogenous | Epicoprostanol | 153 ± 15 | 9.9 |
Data adapted from an international survey on cholesterol determination, highlighting the variability in results across different laboratories and internal standard choices.[1]
While the mean concentrations are comparable, the inter-laboratory coefficient of variation provides insight into the reproducibility of methods using these standards. It is important to note that this survey reflects the variability across different labs, each with its own specific protocol, rather than a head-to-head comparison under identical conditions. Generally, a lower CV suggests better agreement between laboratories.
The Experimental Blueprint: Methodologies for Cholesterol Quantification
The accurate quantification of cholesterol in biological samples like serum or plasma typically involves the following key steps, as employed in various research and clinical laboratories.
Experimental Protocol: Cholesterol Quantification in Serum/Plasma by GC-MS
1. Sample Preparation:
-
Saponification: To a known volume of serum (e.g., 100 µL), an internal standard solution (either deuterated cholesterol or a non-endogenous standard like epicoprostanol in a known concentration) is added. Ethanolic potassium hydroxide is then added to hydrolyze the cholesteryl esters to free cholesterol. The mixture is incubated at an elevated temperature (e.g., 60°C) for a set period (e.g., 1 hour).
-
Extraction: After cooling, the cholesterol and internal standard are extracted from the aqueous mixture using an organic solvent such as hexane. This step is typically repeated to ensure complete extraction. The organic layers are then combined and evaporated to dryness under a stream of nitrogen.
-
Derivatization: To improve volatility and chromatographic performance for GC analysis, the dried residue is derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl group of cholesterol and the internal standard into a trimethylsilyl (TMS) ether. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for 30-60 minutes.
2. GC-MS Analysis:
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to separate the cholesterol-TMS ether from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the GC column is introduced into a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode. For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. Specific ions for the cholesterol-TMS derivative and the internal standard-TMS derivative are monitored.
-
Quantification: The concentration of cholesterol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of cholesterol and the internal standard.
Visualizing the Workflow and Rationale
To better understand the process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for choosing a deuterated internal standard.
References
Inter-laboratory Study on the Robustness of Cholesterol-d7-based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of cholesterol is crucial for a wide range of studies, from clinical diagnostics to metabolic research. Isotope Dilution Mass Spectrometry (ID-MS) using a deuterated internal standard like Cholesterol-d7 is considered a gold-standard method for its high precision and accuracy.[1][2] This guide provides a comparative overview of the robustness of Cholesterol-d7-based assays, drawing upon data from various single-laboratory validation studies to offer insights into the performance of these methods and the critical factors for ensuring inter-laboratory reproducibility.
Comparative Performance of Cholesterol-d7 based Assays
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. In the context of inter-laboratory studies, robustness is reflected in the method's precision (usually expressed as coefficient of variation, CV) and accuracy (often expressed as bias) when performed by different laboratories. While a direct, multi-center study specifically on a Cholesterol-d7 assay was not found, the performance data from several reference methods and validation studies highlight its reliability.
The following table summarizes the performance characteristics of Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) methods using Cholesterol-d7 or a similar isotopic internal standard, as reported in various studies. These methods are often considered candidate definitive or reference methods due to their high accuracy.[3][4]
Table 1: Performance of GC-IDMS based Cholesterol Assays
| Parameter | Reported Value | Study/Method Context |
| Coefficient of Variation (CV) | 0.36% | For a single measurement, considering replication error and inter-week variability.[3][4] |
| Imprecision | < 1.0% | For a validated reference method.[2] |
| Bias | < 0.5% | Against NIST SRM 1951b for a validated reference method.[2] |
Data for Liquid Chromatography-Mass Spectrometry (LC-MS) based methods also demonstrate high precision and accuracy.
Table 2: Performance of LC-IDMS/MS based Cholesterol Assays
| Parameter | Reported Value | Study/Method Context |
| Linearity (R²) | > 0.995 | For cholesterol in the range of 500 to 10000 ng/mL. |
| Intra-assay Precision (CV%) | 3.82% - 10.52% | For a related sterol (7-Ketocholesterol), indicative of LC-MS/MS performance.[5] |
| Inter-assay Precision (CV%) | 5.31% - 11.23% | For a related sterol (7-Ketocholesterol), indicative of LC-MS/MS performance. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving robust and reproducible results across different laboratories. Below are generalized methodologies for the quantification of total cholesterol in serum/plasma using Cholesterol-d7 as an internal standard with both GC-MS and LC-MS/MS.
Protocol 1: GC-IDMS for Total Cholesterol Quantification
This protocol is a generalized procedure based on established reference methods.[1][3][4]
-
Sample Preparation:
-
Add a known amount of Cholesterol-d7 to the serum sample, aiming for a ratio close to 1:1 with the endogenous cholesterol.[3][4]
-
Perform alkaline hydrolysis of cholesterol esters by adding ethanolic potassium hydroxide solution and incubating.
-
Extract the free cholesterol and Cholesterol-d7 using a liquid-liquid extraction with an organic solvent like hexane or chloroform.[6]
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To increase volatility for GC analysis, convert the extracted sterols into their trimethylsilyl (TMS) ether derivatives. This is typically done by adding a derivatization agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating.[6]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS).
-
Injector: Operate in splitless mode.
-
Oven Program: Use a temperature gradient to separate the cholesterol-TMS ether from other matrix components.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor the molecular ions of cholesterol-TMS ether (m/z 458) and Cholesterol-d7-TMS ether (m/z 465).[6]
-
-
Quantification:
-
Calculate the intensity ratio of the molecular ions (m/z 458 to m/z 465).
-
Determine the concentration of total cholesterol in the sample by comparing this ratio to a calibration curve generated from standards with known cholesterol/Cholesterol-d7 ratios.
-
Protocol 2: LC-MS/MS for Total Cholesterol Quantification
This protocol is a generalized procedure that does not require derivatization, offering a more streamlined workflow.
-
Sample Preparation:
-
Add a known amount of Cholesterol-d7 to the sample.
-
Perform alkaline hydrolysis as described for the GC-MS protocol.
-
Extract the sterols using a method such as the Folch or Bligh-Dyer procedure.[6]
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reverse-phase column for separation.
-
Mobile Phase: A typical mobile phase would consist of a gradient of methanol/acetonitrile and water with additives like ammonium acetate or formic acid to promote ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer is used.
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both cholesterol and Cholesterol-d7.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard (Cholesterol-d7).
-
Determine the concentration of cholesterol from a calibration curve prepared with known concentrations of cholesterol and a fixed concentration of Cholesterol-d7.
-
Visualizing the Workflow and Factors Affecting Robustness
To ensure high-quality, reproducible data, it is essential to understand both the analytical workflow and the potential sources of variability.
Caption: A generalized workflow for cholesterol quantification using Cholesterol-d7 ID-MS.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Validation of a reference method for total cholesterol measurement in human serum and assignation of reference values to proficiency testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Linearity of Isotope-Labeled Cholesterol Standards Over a Wide Concentration Range
For researchers, scientists, and drug development professionals relying on mass spectrometry-based quantification, the linearity of response of an internal standard is a critical parameter for accurate and reliable results. This guide provides a comparative assessment of the linearity of response for Cholesterol-d1 and other stable isotope-labeled cholesterol alternatives over a wide concentration range, supported by experimental data and detailed protocols. While specific linearity data for this compound is not abundantly available in published literature, the performance of other deuterated cholesterol standards, such as Cholesterol-d7, is well-documented and serves as a reliable proxy due to their near-identical chemical and physical properties.
Comparison of Linearity for Stable Isotope-Labeled Cholesterol Standards
The following table summarizes the reported linearity data for various stable isotope-labeled cholesterol standards used in mass spectrometry applications. This data is crucial for selecting an appropriate internal standard based on the expected concentration range of the analyte in a given study.
| Internal Standard | Concentration Range | Correlation Coefficient (R²) | Analytical Method |
| Cholesterol-d7 | 10 pmol - 2 nmol | Not explicitly stated, but implied to be linear over this range.[1] | LC-MS |
| Cholesterol-3,4-13C2 | 7.2 pmol - 1127 pmol | > 0.997[2] | LC/APCI-MS/MS |
| Unlabeled Cholesterol | 0.1 mmol/L - 15 mmol/L | Not explicitly stated, but a linear range was achieved.[3] | GC-MS |
| Unlabeled Cholesterol | Up to 600 mg/dL | Not explicitly stated, but linearity is claimed up to this concentration.[4] | Colorimetric Assay |
| [2H5]cholesterol | 0 - 0.1 mole percent | 0.9994[5] | TC-EA/IRMS |
Note: The performance of this compound is expected to be highly similar to that of Cholesterol-d7. The primary difference is the number of deuterium atoms, which results in a different mass shift but does not significantly alter the ionization efficiency or chromatographic behavior under typical LC-MS conditions.
Experimental Protocols
Accurate assessment of linearity requires a robust and well-defined experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis for cholesterol quantification.
Sample Preparation: Lipid Extraction
This protocol is a standard method for extracting lipids from biological samples such as cells or tissues.
-
Homogenization: Homogenize 10^6 cells or 10 mg of tissue in 200 µl of a solution of chloroform:isopropanol:NP-40 (7:11:0.1).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 5 minutes.
-
Supernatant Collection: Carefully transfer the liquid phase (supernatant) to a new tube.
-
Drying: Air dry the solvent at 50°C. Subsequently, place the samples under a vacuum for 30 minutes to ensure all residual solvent is removed.
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis Protocol
This protocol outlines the conditions for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cholesterol and its esters.[1]
-
Liquid Chromatography (LC) System: Agilent 1290 Infinity II UHPLC system.
-
Column: Phenomenex Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a Gemini guard column.
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium formate.
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
LC Gradient:
-
0 - 4 min: 40% B
-
4 - 6 min: 40 - 60% B
-
6 - 16 min: 60 - 100% B
-
16 - 22 min: 100% B (wash)
-
22 - 24 min: 100 - 40% B
-
24 - 30 min: 40% B (re-equilibration)
-
-
Mass Spectrometer (MS): Agilent 6545 Quadrupole Time Of Flight (QTOF) with a dual Agilent Jet Stream ESI source.
-
Ionization Mode: Positive.
-
Drying and Sheath Gas Temperature: 250°C.
-
Drying and Sheath Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3 kV.
-
Nozzle Voltage: 1 kV.
-
Fragmentor Voltage: 80 V.
-
Collision Energy: 5 eV.
Experimental Workflow for Linearity Assessment
The following diagram illustrates the logical workflow for assessing the linearity of a stable isotope-labeled standard like this compound.
Conclusion
While direct linearity data for this compound is not as readily available as for other analogs, the extensive data on Cholesterol-d7 provides strong evidence for the excellent linearity of deuterated cholesterol standards over a wide concentration range. The choice of an internal standard should be guided by the specific requirements of the assay, including the expected analyte concentration and the desired dynamic range. The provided protocols offer a robust framework for the successful implementation and validation of quantitative cholesterol analysis using stable isotope-labeled internal standards.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. linear.es [linear.es]
- 5. [2H/H] Isotope ratio analyses of [2H5]cholesterol using high-temperature conversion elemental analyser isotope-ratio mass spectrometry: determination of cholesterol absorption in normocholesterolemic volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Deuterated Cholesterol for Clinical Diagnostic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cholesterol in clinical diagnostic assays is paramount. The use of a stable isotope-labeled internal standard is crucial for achieving the required precision and accuracy, particularly in mass spectrometry-based methods. This guide provides a comparative overview of Cholesterol-d1 for this purpose, addresses the current landscape of commonly used standards, and details the necessary validation experiments.
While this compound is a deuterated variant of cholesterol, extensive documentation and comparative performance data for its use as an internal standard in clinical diagnostic assays are not widely available in peer-reviewed literature. The more commonly utilized internal standards for cholesterol quantification by mass spectrometry are Cholesterol-d6 and Cholesterol-d7. This guide will therefore focus on the validation principles applicable to any deuterated cholesterol standard, with specific examples drawn from the more extensively documented Cholesterol-d7.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. Deuterated standards are considered the gold standard for mass spectrometry because their chemical and physical properties are very similar to the endogenous analyte. The choice between different deuterated versions often comes down to the degree of deuterium labeling and the potential for isotopic overlap with the analyte. A higher deuterium incorporation (e.g., d7 vs. d1) provides a greater mass shift, reducing the risk of isotopic interference from the naturally occurring isotopes of the analyte.
Due to the limited specific data for this compound, a direct quantitative comparison is not feasible. However, we can present a generalized performance data table for a validated cholesterol assay using a deuterated internal standard, which represents the expected performance characteristics.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cholesterol Quantification using a Deuterated Internal Standard
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Range | Covers clinically relevant concentrations | 10 - 500 µg/mL |
| Precision (%CV) | ||
| - Intra-assay | ≤ 15% | < 10% |
| - Inter-assay | ≤ 15% | < 10% |
| Accuracy (% Recovery) | 85% - 115% | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 5 ng/mL |
| Matrix Effect | Minimal | Monitored and compensated by IS |
| Stability | Stable through sample processing and storage | Data demonstrating stability under various conditions |
Experimental Protocols
The validation of an analytical method using a deuterated internal standard involves a series of experiments to establish its performance characteristics. Below are detailed methodologies for key validation experiments.
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation.
Linearity and Range
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Protocol:
-
Prepare a stock solution of cholesterol and the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum) with known concentrations of cholesterol. A typical range for total cholesterol in serum is 100-250 mg/dL.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Process the standards using the established extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Precision and Accuracy
-
Objective: To assess the closeness of agreement between replicate measurements (precision) and the agreement between the measured value and the true value (accuracy).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-assay precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay precision and accuracy: Analyze the QC samples in at least three different analytical runs on different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the replicate measurements to determine precision.
-
Calculate the percent recovery of the measured concentration relative to the nominal concentration to determine accuracy.
-
Specificity and Matrix Effect
-
Objective: To ensure that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of the analyte and internal standard.
-
To assess the matrix effect, compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
The internal standard should compensate for any signal suppression or enhancement caused by the matrix.
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Analyze QC samples after subjecting them to various conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: Stored at room temperature for a specified period (e.g., 24 hours).
-
Long-term stability: Stored at -80°C for an extended period (e.g., 30 days).
-
Post-preparative stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
Compare the results to freshly prepared QC samples.
-
Signaling Pathways and Logical Relationships
In the context of analytical validation, a "signaling pathway" can be interpreted as the logical flow of the analytical process. The following diagram illustrates the relationship between the analyte, internal standard, and the measurement process.
Caption: Analyte and internal standard workflow.
A Head-to-Head Comparison: Cholesterol-d1 vs. 13C-Labeled Cholesterol for Metabolic Investigations
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective, data-driven comparison of two commonly used stable isotope-labeled forms of cholesterol: deuterium-labeled (specifically Cholesterol-d1 as a representative) and carbon-13-labeled cholesterol. Understanding their respective strengths and weaknesses is crucial for designing robust experiments and obtaining accurate, reproducible results.
Stable isotopes have become the gold standard for tracing the metabolic fate of molecules in vivo and in vitro, offering a safe and effective alternative to radioactive isotopes.[1] Both deuterium (²H or D) and carbon-13 (¹³C) labeled cholesterol are powerful tools in metabolic flux analysis, allowing for the detailed study of cholesterol absorption, synthesis, transport, and catabolism.[1][2] The selection between a deuterium-labeled and a ¹³C-labeled cholesterol tracer is contingent on the specific biological question, the analytical instrumentation available, and budgetary considerations.
Quantitative Performance Metrics: A Comparative Analysis
The ideal isotopic tracer should behave identically to its endogenous counterpart throughout all biological and analytical processes. Here, we compare this compound and ¹³C-labeled cholesterol across several key performance indicators.
| Performance Metric | This compound (Deuterium-Labeled) | ¹³C-Labeled Cholesterol | Key Considerations |
| Metabolic & Chemical Fidelity | May exhibit a kinetic isotope effect (KIE) due to the stronger C-D bond, potentially altering reaction rates. | Minimal to no KIE, ensuring its metabolic behavior is virtually identical to unlabeled cholesterol.[3] | For studies sensitive to reaction kinetics, ¹³C-labeling is preferred to avoid metabolic pathway distortion. |
| Chromatographic Behavior | Can exhibit slight retention time shifts in liquid chromatography compared to the unlabeled analyte.[4] | Co-elutes perfectly with the unlabeled analyte in liquid chromatography.[5] | Perfect co-elution is critical for accurate quantification using LC-MS, especially in complex biological matrices where matrix effects can vary with retention time.[6] |
| Isotopic Stability | The C-D bond is generally stable, but there is a theoretical, albeit low, risk of H/D exchange in certain biological environments. | The ¹³C-¹²C bond is exceptionally stable with no risk of isotopic exchange.[6] | For long-term studies, ¹³C-labeling offers superior assurance of label retention. |
| Analytical Sensitivity (MS) | Readily detectable by mass spectrometry. The mass difference from the unlabeled compound is typically smaller per isotope. | Readily detectable by mass spectrometry. Provides a larger mass shift per labeled atom, which can be advantageous for resolving labeled from unlabeled species. | The choice may depend on the specific mass spectrometer's resolution and the complexity of the sample matrix. |
| Cost & Availability | Generally more readily available and less expensive.[7] | Typically more expensive and may have more limited availability for specific labeling patterns.[7] | Budgetary constraints can be a significant factor in the selection of the tracer. |
Experimental Protocols: Tracing Cholesterol Metabolism
The following are generalized protocols for in vitro and in vivo studies of cholesterol metabolism using stable isotope-labeled cholesterol. These should be adapted based on the specific research objectives and experimental system.
In Vitro Cholesterol Biosynthesis Assay
This protocol outlines a method for tracking the incorporation of a ¹³C-labeled precursor into newly synthesized cholesterol in cultured cells.[8][9]
-
Cell Culture and Labeling:
-
Culture cells (e.g., hepatocellular carcinoma cells) to the desired confluency.
-
Replace the standard medium with a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-glucose or [¹³C]-acetate.
-
Incubate the cells for a specified period to allow for the incorporation of the label into the cholesterol biosynthesis pathway.
-
-
Sample Collection and Lipid Extraction:
-
Harvest the cells and wash them to remove any remaining labeled medium.
-
Perform cell lysis and homogenization.
-
Extract total lipids using a suitable solvent system, such as a Folch extraction (chloroform:methanol).[8]
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to hydrolyze cholesteryl esters.
-
Extract the non-saponifiable lipids, which include free cholesterol.
-
Derivatize the cholesterol (e.g., to its trimethylsilyl ether) to improve its volatility and chromatographic properties for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized cholesterol by gas chromatography-mass spectrometry (GC-MS).
-
Monitor the mass isotopomer distribution of the cholesterol to determine the extent of ¹³C incorporation.
-
In Vivo Cholesterol Absorption Study
This protocol describes a dual-isotope method for measuring cholesterol absorption in human subjects.[1]
-
Tracer Administration:
-
Administer an oral dose of deuterium-labeled cholesterol (e.g., Cholesterol-d7) mixed with a test meal.
-
Simultaneously, administer an intravenous infusion of ¹³C-labeled cholesterol (e.g., [¹³C₃]-cholesterol).
-
-
Blood Sample Collection:
-
Collect blood samples at baseline and at various time points after tracer administration.
-
Separate plasma from the blood samples.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from the plasma samples.
-
Isolate the cholesterol fraction.
-
Analyze the isotopic enrichment of both the deuterium-labeled and ¹³C-labeled cholesterol in the plasma using LC-MS/MS or GC-MS.
-
-
Calculation of Cholesterol Absorption:
-
The ratio of the oral tracer (deuterium-labeled) to the intravenous tracer (¹³C-labeled) in the plasma at a point where the ratio has stabilized is used to calculate the fractional cholesterol absorption.[1]
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in cholesterol metabolic studies.
Caption: Simplified overview of the cholesterol biosynthesis pathway.
Caption: General experimental workflow for metabolic studies.
Caption: Logical comparison of tracer attributes.
Conclusion and Recommendations
Both deuterium-labeled and ¹³C-labeled cholesterol are invaluable tools for metabolic research. The choice between them involves a trade-off between cost and analytical rigor.
-
¹³C-labeled cholesterol is the superior choice when the highest degree of accuracy and metabolic fidelity is required. Its identical chromatographic behavior and negligible kinetic isotope effects make it the gold standard for quantitative flux analysis.[5][6]
-
Deuterium-labeled cholesterol (e.g., this compound) offers a cost-effective alternative that is suitable for many applications. However, researchers must be mindful of potential analytical challenges, such as chromatographic shifts, and the possibility of kinetic isotope effects, and should implement appropriate validation steps to mitigate these factors.[4]
For the most demanding applications, particularly those intended for regulatory submissions or requiring precise quantification of metabolic fluxes, the investment in ¹³C-labeled cholesterol is highly recommended. For exploratory studies or when budgetary constraints are a primary concern, deuterium-labeled cholesterol remains a viable and powerful option, provided its limitations are understood and addressed during data analysis.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. mdpi.com [mdpi.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cholesterol-d1: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Cholesterol-d1, a deuterated form of cholesterol. While cholesterol itself is not classified as a hazardous substance, it is best practice to handle all chemical waste with caution and adhere to institutional and regulatory guidelines.[1][2][3][4]
Immediate Safety and Handling
Before initiating any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[5] All handling of this compound waste should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[5]
Quantitative Data Summary
For the disposal of chemical waste, quantitative limits for storage in Satellite Accumulation Areas (SAAs) are often mandated by regulatory bodies to ensure safety. The following table summarizes these critical limits.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | Governs the total amount of hazardous waste that can be stored in a designated laboratory area before it must be removed.[6] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | A stricter limit for highly hazardous materials to minimize risk.[6] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | Ensures that waste is regularly removed from the laboratory to prevent degradation of containers and reduce long-term hazards.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[6][7] Adherence to the following procedural steps will ensure safe and compliant disposal.
-
Waste Identification and Segregation :
-
Treat all chemical waste, including this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels), as hazardous waste unless explicitly classified as non-hazardous by your institution's safety office.[7]
-
Collect this waste in a dedicated, clearly labeled hazardous waste container.[5][8] The container must be made of a material compatible with the chemical.[9]
-
Do not mix this compound waste with other incompatible chemical wastes.[8][10]
-
-
Container Management :
-
Labeling :
-
Label the container with the words "Hazardous Waste" and the full chemical name, "this compound".[9]
-
Include the concentration and quantity of the waste.
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Record Keeping :
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically published, the procedure is governed by hazardous waste management principles. The "Step-by-Step Disposal Protocol" outlined above serves as the standard operating procedure for this process. In the event of a spill, the following protocol should be enacted:
-
Spill Response :
-
Evacuate and alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, contain the spill using absorbent material.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[5]
-
Clean the spill area as appropriate for the chemical nature of the spilled material and the surface.
-
Dispose of all contaminated cleaning materials as hazardous waste.
-
Visualization of the Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below. This workflow ensures that the waste is handled safely and in accordance with standard laboratory procedures from the point of generation to its final removal by EHS.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ethz.ch [ethz.ch]
Comprehensive Safety and Handling Guide for Cholesterol-d1
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Cholesterol-d1 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is paramount.
Hazard Assessment
Cholesterol, the parent compound of this compound, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The deuteration of the molecule is not expected to alter its fundamental chemical hazards. However, as with any chemical, it should be handled with care in a laboratory environment. Potential, though minimal, health effects could include mechanical eye irritation or mild skin irritation upon prolonged contact.[3] Ingestion of large amounts may cause gastrointestinal upset.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[4][5]
| Body Area | Recommended PPE | Specifications & Best Practices |
| Eyes & Face | Safety glasses with side shields or Goggles | Should be worn at all times in the laboratory where chemicals are handled to protect from splashes. A face shield can be used for additional protection.[6][7] |
| Hands | Disposable nitrile or latex gloves | Gloves should be inspected for tears or holes before use. Remove gloves before leaving the laboratory to avoid contaminating surfaces.[8][9] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[10] |
| Respiratory | Not generally required | Handling this compound under normal laboratory conditions is not expected to generate significant airborne particles. If the material is being handled in a way that creates dust, a dust mask or working in a fume hood is recommended.[8] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet should be worn to protect from spills.[10] |
Operational and Handling Plan
Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Log the material into your chemical inventory.
-
Store in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1]
Step 2: Preparation for Use
-
Before handling, review the Safety Data Sheet (SDS) for cholesterol and any internal laboratory-specific procedures.[8]
-
Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.[8]
-
Don the appropriate PPE as outlined in the table above.
Step 3: Weighing and Aliquoting
-
If working with a powder, handle it in a manner that minimizes dust generation. This can be done in a fume hood or a designated weighing enclosure.
-
Use a spatula or other appropriate tool to transfer the material.
-
For creating solutions, add the solid to the solvent slowly.
Step 4: Post-Handling
-
Clean the work area and any equipment used with an appropriate solvent.
-
Properly dispose of any contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[9][10]
Disposal Plan
Waste generated from the use of this compound should be handled as standard chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not pour chemical waste down the drain.[1]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Step 2: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with their contents.
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.
Step 3: Final Disposal
-
Arrange for the disposal of chemical waste through your institution's environmental health and safety office, following all local and national regulations.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures.
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove any contaminated clothing.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[9]
-
Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area of the spill. For larger spills, evacuate the area and contact your institution's emergency response team.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. chemos.de [chemos.de]
- 10. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
